TP-008
Descripción
Propiedades
Fórmula molecular |
C20H15ClFN5O2 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
2-[1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C20H15ClFN5O2/c1-11-8-25-15(13-6-12(21)2-3-14(13)22)7-17(11)27-16-4-5-24-9-18(16)26(20(27)29)10-19(23)28/h2-9H,10H2,1H3,(H2,23,28) |
Clave InChI |
LVEUPFUJRKZPEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1N2C3=C(C=NC=C3)N(C2=O)CC(=O)N)C4=C(C=CC(=C4)Cl)F |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide to TP-008: A Selective ALK4/5 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TP-008, a potent and selective dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5. This document details the methodologies for key experiments and visualizes the associated signaling pathway to support further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide, is a small molecule inhibitor belonging to the 2-oxo-imidazopyridine class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide | [2] |
| CAS Number | 1976038-41-1 | [2] |
| Molecular Formula | C₂₀H₁₅ClFN₅O₂ | [2] |
| Formula Weight | 411.8 g/mol | [2] |
| SMILES | O=C1N(C(C=C(C(C=C2Cl)=C(C=C2)F)N=C3)=C3C)C4=CC=NC=C4N1CC(N)=O | |
| InChI Key | LVEUPFUJRKZPEN-UHFFFAOYSA-N | |
| Purity | ≥95% | |
| Appearance | Solid | |
| Solubility | DMSO: 1-10 mg/mL (sparingly soluble) |
Biological Activity and Quantitative Data
This compound is a highly selective chemical probe for ALK4 and ALK5, which are key receptor protein kinases in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is associated with a variety of diseases, including cancer and fibrosis.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against ALK4 and ALK5.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Biochemical Assay | ALK4 | 113 | |
| Biochemical Assay | ALK5 (TGF-βRI) | 343 | |
| Cellular Reporter Assay | ALK4 | 526 | |
| Cellular Reporter Assay | ALK5 | 245 |
This compound exhibits excellent selectivity for ALK4 and ALK5, having been tested against a panel of 467 kinases at a concentration of 1 µM with no significant off-target effects identified.
Cellular Activity
This compound effectively abrogates the phosphorylation of the downstream substrate SMAD2 in response to TGF-β1 stimulation in C2C12 mouse skeletal muscle myoblasts at concentrations of 1 and 10 µM.
In Vivo Activity
In vivo studies in rats have shown that administration of this compound at doses of 150 or 500 mg/kg per day can lead to cardiovascular toxicity, characterized by valvular interstitial cell proliferation, neutrophil infiltration, hemorrhage, and fibrin deposition in the heart valves.
Signaling Pathway
This compound targets the TGF-β signaling pathway by directly inhibiting the kinase activity of ALK4 and ALK5. This prevents the phosphorylation of downstream SMAD proteins, thereby blocking the signal transduction cascade.
Caption: The TGF-β signaling pathway and the inhibitory action of this compound on ALK4/ALK5.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available information for this compound.
LanthaScreen™ Eu Kinase Binding Assay for ALK4/ALK5
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of an inhibitor to a kinase.
Materials:
-
ALK4 or ALK5 kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well plate
Procedure:
-
Prepare a 3X kinase/antibody solution by mixing the kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X tracer solution in Kinase Buffer A.
-
Prepare serial dilutions of this compound in DMSO, then dilute into Kinase Buffer A to create a 3X compound solution.
-
In a 384-well plate, add 5 µL of the 3X compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
HEK293 Cellular Reporter Assay
This assay measures the ability of this compound to inhibit TGF-β or Activin-induced transcription of a reporter gene in cells.
Materials:
-
HEK293 cells stably expressing a TGF-β/Activin-responsive luciferase reporter construct and either ALK4 or ALK5.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Medium (e.g., DMEM with 0.5% FBS).
-
TGF-β1 or Activin A.
-
This compound (serially diluted).
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
Procedure:
-
Seed HEK293 reporter cells in a 96-well plate at a density of ~35,000 cells/well and incubate for 24 hours.
-
Replace the culture medium with Assay Medium and incubate for 4-5 hours.
-
Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
Add TGF-β1 or Activin A to a final concentration that induces a submaximal reporter response.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the cellular IC₅₀ value.
Western Blot for Phospho-Smad2 in C2C12 Cells
This method is used to directly assess the inhibition of Smad2 phosphorylation by this compound.
Materials:
-
C2C12 cells.
-
Growth Medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
TGF-β1.
-
This compound.
-
Ice-cold PBS.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Culture C2C12 cells to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells twice with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody for phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2 as a loading control.
In Vivo Model of Drug-Induced Valvulopathy in Rats
This protocol describes a general approach to assess the potential for a compound to induce heart valve disease in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle).
-
Vehicle control.
-
Echocardiography equipment.
-
Histology equipment and reagents.
Procedure:
-
Acclimatize male rats to the housing conditions.
-
Randomize animals into treatment and vehicle control groups.
-
Administer this compound (e.g., 150 or 500 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., several weeks to months).
-
Monitor the animals for clinical signs of toxicity.
-
Perform periodic echocardiography to assess valvular function (e.g., regurgitation) and morphology.
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect hearts for histological examination. Fix, process, and stain heart valve sections (e.g., with H&E, Masson's trichrome) to evaluate for valvular interstitial cell proliferation, inflammation, and matrix deposition.
Disclaimer: The experimental protocols provided are intended for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and reagents. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
An In-depth Technical Guide on the Discovery and Development of "TP-008"
Initial investigation for a compound specifically designated "TP-008" in publicly accessible scientific literature and clinical trial databases did not yield information on a singular, defined therapeutic agent. The identifier "this compound" does not correspond to a known drug in development or on the market based on the conducted searches.
The search results did, however, identify several distinct therapeutic candidates and clinical trials with similar alphanumeric designations. It is possible that "this compound" may be an internal project code for one of these, or an entirely different, undisclosed compound. For the purpose of providing a comprehensive response based on available data, this guide will summarize the findings for the most relevantly named entities, while clearly stating that they are not confirmed to be the "this compound" of interest.
Potential, but Distinct, Therapeutic Programs:
A number of research and development programs have utilized designations similar to "this compound". These include:
-
TP508 (Rusalatide): A 23-amino-acid peptide representing the receptor-binding domain of thrombin. It has been investigated for its potential in tissue repair and regeneration.
-
TP8: A novel chondroinductive peptide that has shown promise in promoting cartilage repair without activating bone formation.
-
PT008: A budesonide inhalation aerosol for the treatment of mild to moderate persistent asthma.
-
KeyVibe-008: A Phase 3 clinical trial evaluating a fixed-dose combination of vibostolimab and pembrolizumab for extensive-stage small cell lung cancer.[1]
-
TH008-01: A preclinical cell therapy targeting ROR1 for breast cancer.
-
MSP008-22: A compound that has undergone a Single Ascending Dose (SAD) clinical trial to evaluate its safety and tolerability in patients with advanced solid tumors.[2]
Given the user's request for a detailed technical guide, and the absence of a clear public record for a compound named "this compound", it is not possible to provide a singular, in-depth history, create specific data tables, detail experimental protocols, or generate signaling pathway diagrams as requested.
Should "this compound" be an internal, confidential designation, the information required to fulfill the user's request would not be in the public domain. If the user can provide an alternative, publicly recognized name for the compound of interest, a detailed technical guide can be generated.
References
TP-008: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-008 is a potent and highly selective chemical probe that serves as a dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGF-βRI). By targeting these key serine/threonine kinases, this compound effectively abrogates the canonical TGF-β signaling pathway, a critical regulator of numerous cellular processes. This technical guide provides an in-depth overview of the biological targets and signaling pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the ALK4/ALK5 signaling axis.
Core Biological Targets
The primary biological targets of this compound are two closely related type I serine/threonine kinases of the TGF-β superfamily:
-
Activin Receptor-Like Kinase 4 (ALK4) , also known as ACVR1B.
-
Activin Receptor-Like Kinase 5 (ALK5) , also known as TGF-β Receptor 1 (TGF-βR1).
This compound exhibits potent inhibitory activity against both ALK4 and ALK5, thereby blocking the downstream signaling cascade initiated by ligands such as TGF-βs and activins.[1][2]
Signaling Pathway
This compound modulates the canonical TGF-β signaling pathway. The binding of TGF-β superfamily ligands to their respective type II receptors induces the recruitment and phosphorylation of type I receptors, ALK4 or ALK5. This activation of the type I receptor kinase domain leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
Once phosphorylated, SMAD2 and SMAD3 form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This heteromeric SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in processes such as cell proliferation, differentiation, apoptosis, and extracellular matrix production.
This compound, by inhibiting the kinase activity of ALK4 and ALK5, prevents the initial phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[3]
Figure 1: this compound inhibits the canonical TGF-β signaling pathway by targeting ALK4/ALK5.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | ATP Concentration | Source |
| ALK4 | Radiometric Kinase Assay | 113 | 1 µM | [1][2] |
| ALK5 | Radiometric Kinase Assay | 343 | 1 µM | |
| ALK5 | Lanthascreen Binding Assay | 25 | Not Applicable |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of this compound
| Target Pathway | Cell Line | Assay Type | IC50 (nM) | Ligand Stimulus | Source |
| ALK5 Signaling | HEK293 | SMAD2/3 Reporter Assay | 245 | TGF-β | |
| ALK4 Signaling | HEK293 | SMAD2/3 Reporter Assay | 526 | Activin A |
Cellular IC50 values reflect the compound's potency within a cellular environment, accounting for cell permeability and other factors.
Table 3: Kinase Selectivity of this compound
| Assay Type | Number of Kinases Screened | Concentration of this compound | Off-Target Hits | Source |
| scanMax℠ Kinase Assay | 469 | 1 µM | None significant |
This compound demonstrates high selectivity for ALK4 and ALK5, with no significant off-target activity observed when screened against a large panel of kinases at a concentration of 1 µM.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize this compound.
Radiometric Kinase Assay for ALK4/ALK5
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.
Workflow:
Figure 2: Workflow for a radiometric kinase assay to determine the IC50 of this compound.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).
-
[γ-³³P]ATP Assay Cocktail: Prepare a 250 µM solution of [γ-³³P]ATP in kinase buffer.
-
Substrate: A peptide substrate for ALK5, such as TGFβR1 peptide (KKKVLTQMGSPSIRC-S(pS)VS), diluted to a final concentration of 1 mg/ml in distilled H₂O.
-
Enzyme: Recombinant active ALK4 or ALK5 diluted in kinase dilution buffer.
-
Test Compound: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a microfuge tube, combine the diluted active kinase and the substrate peptide in kinase buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the [γ-³³P]ATP assay cocktail. The final reaction volume is typically 25 µl.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15 minutes).
-
Stop the reaction by spotting 20 µl of the reaction mixture onto phosphocellulose P81 paper strips.
-
Air dry the P81 strips and wash them three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
Workflow:
Figure 3: Workflow for a LanthaScreen™ kinase binding assay.
Detailed Protocol:
-
Prepare Reagents:
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the ALK4 or ALK5 kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
Test Compound: Prepare a 4X serial dilution of this compound in 1X Kinase Buffer A with a constant percentage of DMSO.
-
-
Assay Procedure:
-
To the wells of a 384-well assay plate, add 4 µL of the 4X serially diluted this compound or control.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Phospho-SMAD2
This immunoassay detects the levels of phosphorylated SMAD2 in cell lysates following treatment with TGF-β and this compound.
Workflow:
Figure 4: Workflow for Western blot analysis of phospho-SMAD2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myoblasts) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (e.g., anti-Phospho-SMAD2 (Ser465/467)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2 or a housekeeping protein like GAPDH.
-
Conclusion
This compound is a valuable research tool for elucidating the roles of ALK4 and ALK5 in health and disease. Its high potency and selectivity make it a superior chemical probe for studying the TGF-β signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for scientists working with this compound, facilitating further investigation into its mechanism of action and potential therapeutic applications.
References
In Vitro Characterization of TP-008: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro studies conducted on TP-008, a potent and selective chemical probe for Activin Receptor-Like Kinase 4 (ACVR1B/ALK4) and Transforming Growth Factor-Beta Receptor 1 (TGFBR1/ALK5). This compound serves as a valuable tool for investigating the roles of these kinases in various biological processes and diseases.
Core Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency data.
| Target | Assay Type | Potency (IC50) |
| ACVR1B (ALK4) | Lanthascreen | 25 nM[1] |
| ACVR1B (ALK4) | Radioactive Kinase Assay | 300 nM[1] |
| TGFBR1 (ALK5) | - | - |
Further details on off-target selectivity can be found in the original publication.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key in vitro experiments performed to characterize this compound.
Lanthascreen™ Kinase Assay
This assay was utilized to determine the in vitro potency of this compound against ACVR1B.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.
-
Reagents:
-
Recombinant ACVR1B kinase
-
Fluorescein-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound (or other test compounds)
-
-
Procedure:
-
The kinase, substrate, and this compound were incubated together in a buffer solution.
-
The kinase reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the detection reagents (Europium-labeled antibody) were added.
-
The TR-FRET signal was measured, which is proportional to the amount of phosphorylated substrate.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Radioactive Kinase Assay
This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
-
Principle: Measurement of the transfer of the γ-phosphate from [γ-³³P]ATP to a specific substrate by the kinase.
-
Reagents:
-
Recombinant ACVR1B kinase
-
Specific protein or peptide substrate
-
[γ-³³P]ATP
-
This compound (or other test compounds)
-
Reaction buffer
-
-
Procedure:
-
The kinase, substrate, and this compound were pre-incubated in the reaction buffer.
-
The reaction was started by the addition of [γ-³³P]ATP.
-
The reaction was allowed to proceed for a specific time at a controlled temperature.
-
The reaction was stopped, and the radiolabeled substrate was separated from the unreacted [γ-³³P]ATP (e.g., via filtration or chromatography).
-
The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
IC50 values were determined from the dose-response curves.
-
Cellular pSMAD2 Assay
This cell-based assay was used to assess the ability of this compound to inhibit the ALK4/5 signaling pathway in a cellular context.[2]
-
Principle: Quantification of the phosphorylation of SMAD2, a direct downstream substrate of ALK4 and ALK5, in response to pathway activation and inhibition.
-
Cell Line: A suitable cell line expressing ALK4/5 (e.g., HEK293T).
-
Reagents:
-
TGF-β or Activin A (pathway activators)
-
This compound
-
Antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2
-
Secondary antibodies for detection (e.g., fluorescently labeled)
-
-
Procedure:
-
Cells were seeded in multi-well plates and allowed to attach.
-
Cells were pre-treated with various concentrations of this compound for a specified duration.
-
The ALK4/5 pathway was stimulated by adding TGF-β or Activin A.
-
After stimulation, cells were lysed, and protein extracts were collected.
-
The levels of pSMAD2 and total SMAD2 were determined by Western blotting or an immunoassay (e.g., ELISA or In-Cell Western).
-
The ratio of pSMAD2 to total SMAD2 was calculated to determine the extent of pathway inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and the general workflow of an in vitro kinase inhibition assay.
TGF-β/Activin Signaling Pathway Inhibition by this compound
Caption: Inhibition of the TGF-β/Activin signaling pathway by this compound.
General Workflow for In Vitro Kinase Inhibition Assay
References
An In-depth Technical Guide to Animal Model Research Involving TP508 (Rusalatide)
Introduction
TP508, also known as Rusalatide, is a 23-amino-acid synthetic peptide that corresponds to a non-proteolytic domain of human thrombin. It has been investigated for its therapeutic potential in tissue repair and regeneration. Preclinical research in various animal models has demonstrated its efficacy in accelerating the healing of dermal wounds, ischemic injuries, and bone fractures. This technical guide provides a comprehensive overview of the key animal model research involving TP508, detailing experimental protocols, presenting quantitative data, and visualizing the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the field of regenerative medicine.
Mechanism of Action
TP508 exerts its therapeutic effects through a non-proteolytic mechanism, binding to a specific receptor on the surface of various cell types, including endothelial cells, fibroblasts, and inflammatory cells. This interaction initiates a cascade of intracellular signaling events that promote tissue repair. Key aspects of its mechanism include:
-
Upregulation of Growth Factors and Inflammatory Mediators: TP508 has been shown to upregulate the expression of early response genes, inflammatory mediators, and various growth factors that are crucial for initiating the healing process.
-
Stimulation of Angiogenesis: The peptide promotes the formation of new blood vessels (angiogenesis), a critical step in tissue repair that ensures an adequate supply of oxygen and nutrients to the injury site.[1]
-
Modulation of Signaling Pathways: TP508 activates several key intracellular signaling pathways, including the Erk1/2 and p38 MAP kinase pathways, and stimulates the production of nitric oxide (NO).[2]
Data Presentation
The following tables summarize the quantitative data from key animal studies investigating the efficacy of TP508 in dermal wound healing and fracture repair.
Table 1: Effect of TP508 on Dermal Wound Closure in Rat Models
| Animal Model | Treatment | Dosage | Observation Time | % Increase in Wound Closure Rate (vs. Control) | Reference |
| Normal Rat Skin | Single topical application | 0.1 µ g/wound | First 7 days | 30% | [3] |
| Ischemic Bipedicle Flap | Single topical application | 0.1 µ g/wound | First 7 days | 30% | [3] |
| Ischemic Cranially Based Flap | Single topical application | 0.1 µ g/wound | First 7 days | 50% | [3] |
| Ischemic Free Grafts | Single topical application | 0.1 µ g/wound | First 7 days | 225% |
Table 2: Effect of TP508 on Fracture Healing in Rodent Models
| Animal Model | Treatment | Dosage | Observation Time | Outcome | Reference |
| Mouse High-Energy Femoral Fracture | Intra-operative injection into fracture gap | 100 µg | 5 weeks | Significantly higher fracture stiffness | |
| Mouse High-Energy Femoral Fracture | Intra-operative injection into fracture gap | 10 µg | 5 weeks | No significant improvement in fracture healing | |
| Rat Closed Femoral Fracture | Not specified | 1 µg | Not specified | 21% increase in fracture strength | |
| Rat Closed Femoral Fracture | Not specified | 10 µg | Not specified | 36% increase in fracture strength |
Table 3: Effect of TP508 on Nitric Oxide (NO) Production in Human Endothelial Cells
| Cell Type | Treatment Duration | NO Concentration Increase (vs. Control) | Fold Increase in NO Production | Reference |
| Human Endothelial Cells | 1 hour | 100.5 ± 9.6 nM | 2- to 4-fold | |
| Human Endothelial Cells | 24 hours | 463.3 ± 24.2 nM | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of TP508.
Dermal Wound Healing in an Ischemic Rat Model
-
Animal Model: Wistar Albino rats are commonly used.
-
Anesthesia: An intraperitoneal injection of ketamine hydrochloride (e.g., 30 mg/kg) is administered.
-
Surgical Procedure:
-
The dorsal area of the rat is shaved and cleaned.
-
To induce ischemia, a bipedicle flap is created by making two parallel incisions through the panniculus carnosus. The skin flap is elevated, repositioned, and sutured.
-
A full-thickness circular excision (e.g., 6 mm in diameter) is made in the center of the ischemic flap using a skin biopsy punch.
-
-
Treatment: A single topical application of TP508 (e.g., 0.1 µg) dissolved in saline is applied directly to the wound. The control group receives saline only.
-
Wound Analysis:
-
The wound area is traced on a transparent sheet at regular intervals (e.g., daily for 14 days).
-
The rate of wound closure is calculated as a percentage of the initial wound area.
-
For histological analysis, wound tissue is excised at specific time points, fixed in 10% formaldehyde, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and neovascularization.
-
High-Energy Fracture Healing in a Mouse Model
-
Animal Model: CD-1 mice are frequently utilized.
-
Anesthesia: Appropriate anesthesia is administered as per institutional guidelines.
-
Surgical Procedure:
-
A controlled crush injury is induced in the quadriceps muscle.
-
An open transverse mid-diaphyseal femoral fracture is created using an osteotome.
-
The fracture is stabilized with an external fixator.
-
-
Treatment: A single intra-operative dose of TP508 (e.g., 10 µg or 100 µg) is injected directly into the fracture gap. The control group receives an equal volume of saline.
-
Post-Operative Care: Animals are monitored regularly, and analgesics are provided as needed.
-
Analysis:
-
Radiographic Assessment: X-rays of the fractured femur are taken weekly for up to 5 weeks to monitor callus formation and fracture union.
-
Histological Analysis: At 3 and 5 weeks post-fracture, the femurs are harvested, decalcified, and sectioned. H&E staining is used to evaluate bone formation, cartilage, and fibrous tissue within the fracture callus.
-
Biomechanical Testing: At 5 weeks, the fractured femurs are subjected to mechanical testing (e.g., three-point bending) to determine fracture stiffness and strength.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by TP508 and a typical experimental workflow for its evaluation in an animal model.
Caption: TP508 Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
The preclinical data from animal models strongly support the potential of TP508 as a therapeutic agent for promoting tissue repair in various clinical settings, including chronic wounds and complex fractures. The peptide's ability to stimulate angiogenesis and modulate key signaling pathways involved in the healing cascade underscores its multifaceted mechanism of action. Further research, including well-controlled clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients. This guide provides a foundational resource for researchers to design and interpret future studies on TP508 and related regenerative peptides.
References
- 1. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide TP508 stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
In-Depth Technical Guide: Safety and Toxicity Profile of TP-008 (TGFβRI-IN-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-008, also known as TGFβRI-IN-2, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including cancer and fibrosis. Consequently, ALK5 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from available preclinical data. The primary safety concern associated with this compound is dose-dependent cardiovascular toxicity. This document summarizes key toxicological findings, details relevant experimental methodologies, and visualizes the core signaling pathway and experimental workflows to support further investigation and development of this compound.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a paradoxical role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This dual functionality necessitates a thorough understanding of the safety profile of any therapeutic agent targeting this pathway. This compound is a chemical probe that selectively inhibits ALK5, a key kinase in the TGF-β signaling cascade. By blocking ALK5, this compound effectively abrogates the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway. While this mechanism holds therapeutic promise, preclinical studies have highlighted potential safety concerns, particularly cardiotoxicity at higher doses. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or considering this compound and other ALK5 inhibitors.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound (TGFβRI-IN-2). It is important to note that comprehensive LD50 and NOAEL (No-Observed-Adverse-Effect-Level) data for this compound are not widely published in publicly available literature. The information presented below is derived from a preclinical study investigating the cardiovascular effects of the compound.
| Parameter | Species | Route of Administration | Dosage | Duration | Observed Effects |
| Cardiotoxicity | Unspecified Animal Model | Oral | 50, 150, and 500 mg/kg | 5 days | Valvular interstitial cell proliferation, neutrophil presence, hemorrhage, and fibrin deposition in the heart valves.[1] |
Key Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of safety and toxicity studies. Below are methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound.
In Vivo Cardiovascular Toxicity Study
This protocol outlines a general procedure for assessing the cardiovascular toxicity of an ALK5 inhibitor like this compound, based on the observed effects.
Objective: To evaluate the potential for this compound to induce cardiovascular toxicity following repeated oral administration.
Animal Model: A suitable rodent or non-rodent species, as per standard toxicological guidelines.
Methodology:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study begins.
-
Dose Formulation: this compound is formulated in an appropriate vehicle for oral administration. The stability and homogeneity of the formulation are confirmed.
-
Dose Administration: Animals are divided into multiple dose groups, including a vehicle control group and at least three dose levels of this compound (e.g., 50, 150, and 500 mg/kg). The compound is administered orally once daily for a specified duration (e.g., 5 days).
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Necropsy and Histopathology: At the end of the treatment period, animals are euthanized, and a full necropsy is performed. The heart and other major organs are collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination. Special attention is given to the heart valves for any signs of cellular proliferation, inflammation, hemorrhage, or fibrin deposition.
In Vitro ALK5 Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against the ALK5 kinase.
Objective: To quantify the in vitro potency of this compound as an ALK5 inhibitor.
Methodology:
-
Reagents: Recombinant human ALK5 kinase, kinase buffer, ATP, and a suitable substrate (e.g., a generic kinase substrate or a specific SMAD-derived peptide).
-
Assay Procedure:
-
The ALK5 enzyme is incubated with varying concentrations of this compound in the presence of the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or non-radioactive methods like fluorescence-based assays or ELISA.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Assay for TGF-β Pathway Inhibition
This protocol outlines a cell-based assay to assess the functional inhibition of the TGF-β signaling pathway by this compound.
Objective: To determine the cellular potency of this compound in blocking TGF-β-induced SMAD2/3 phosphorylation.
Methodology:
-
Cell Line: A cell line responsive to TGF-β, such as HaCaT keratinocytes or A549 lung carcinoma cells.
-
Cell Culture and Treatment:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are then treated with various concentrations of this compound for a short pre-incubation period.
-
Following pre-incubation, cells are stimulated with a known concentration of TGF-β1 to activate the signaling pathway.
-
-
Endpoint Measurement (Western Blotting):
-
After TGF-β1 stimulation for a defined time (e.g., 30-60 minutes), cells are lysed.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3.
-
Following incubation with a secondary antibody, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: The intensity of the p-SMAD2/3 bands is normalized to the total SMAD2/3 bands. The percentage of inhibition of SMAD2/3 phosphorylation at each this compound concentration is calculated relative to the TGF-β1-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the mechanism of action of this compound and the methodologies used to assess its effects.
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical safety assessment of this compound.
Discussion and Conclusion
The available preclinical data on this compound (TGFβRI-IN-2) indicate that it is a potent and selective inhibitor of ALK5, effectively blocking the canonical TGF-β signaling pathway. This mechanism of action holds significant therapeutic potential in oncology and fibrosis. However, the safety profile of this compound is marked by a significant risk of cardiovascular toxicity at higher doses, as evidenced by histopathological findings in the heart valves of treated animals.
The observed cardiotoxicity is a known class effect of systemic TGF-β pathway inhibition and a critical consideration for the clinical development of ALK5 inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further non-clinical safety studies to better characterize the dose-response relationship of this toxicity and to establish a potential therapeutic window.
For drug development professionals, these findings underscore the importance of careful dose selection and the implementation of robust cardiovascular monitoring strategies in any future clinical evaluation of this compound or similar compounds. Further research is warranted to explore strategies to mitigate this on-target toxicity, such as the development of tissue-specific delivery systems or intermittent dosing schedules.
References
Unlocking Tissue Regeneration: A Technical Deep Dive into the Therapeutic Potential of TP508 in Radiation-Induced Damage
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of TP508, a novel peptide agent, in mitigating the detrimental effects of radiation exposure. Ionizing radiation poses a significant threat to tissue integrity, primarily by damaging the vascular endothelium and inducing persistent DNA damage. TP508 has emerged as a promising countermeasure, demonstrating a remarkable ability to restore endothelial function and accelerate cellular repair mechanisms. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with TP508's radioprotective and regenerative capabilities.
Quantitative Efficacy of TP508: A Summary of Preclinical Findings
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of TP508 in reversing radiation-induced cellular damage.
| In Vitro Endpoint | Radiation Dose | TP508 Treatment | Result |
| VEGF-Stimulated Nitric Oxide (NO) Production | 8 Gy | 50 µg/ml TP508, 1 hour post-irradiation | Partially restored NO production in irradiated Human Coronary Artery Endothelial Cells (HCAEC) compared to untreated irradiated cells.[1] |
| TP508-Stimulated Nitric Oxide (NO) Production | 8 Gy | 50 µg/ml TP508, 1 hour post-irradiation | NO production was equivalent to that of non-irradiated cells stimulated with TP508.[1] |
| Endothelial Tube Formation | 8 Gy | 50 µg/ml TP508, 1 hour post-irradiation | TP508 treatment mitigated the radiation-induced disruption of tube formation in HCAEC.[1] |
| DNA Double-Strand Breaks (DSBs) | 8 Gy | 50 µg/ml TP508, 1 hour post-irradiation | TP508 treatment accelerated the repair of DNA double-strand breaks in irradiated HCAEC.[1] |
| In Vivo Endpoint | Radiation Dose | TP508 Treatment | Result |
| Endothelial Cell Sprouting (Aortic Explants) | 8 Gy | Systemic injection of TP508 | Stimulated endothelial cell sprouting from aortic explants in CD-1 mice after irradiation.[1] |
| Survival in CD-1 Mice | 8.5 Gy | Systemic injection of TP508, 24 hours post-exposure | Significantly increased survival of mice when injected 24 hours after a lethal dose of radiation. |
Core Mechanism of Action: Restoring Endothelial Function and DNA Repair
TP508, also known as Rusalatide, is a 23-amino-acid peptide derived from the receptor-binding domain of thrombin. Its therapeutic effects are believed to stem from its ability to mimic thrombin's non-proteolytic cellular signaling, thereby activating a cascade of events that promote tissue repair and regeneration.
In the context of radiation damage, TP508's primary mechanism involves the restoration of endothelial nitric oxide synthase (eNOS) activity and subsequent nitric oxide (NO) production. Ionizing radiation impairs VEGF-stimulated NO signaling, a critical pathway for maintaining vascular health and promoting angiogenesis. TP508 treatment has been shown to overcome this radiation-induced suppression, thereby restoring crucial endothelial functions. Furthermore, the peptide has been observed to accelerate the repair of DNA double-strand breaks, a critical factor in cell survival and tissue regeneration following radiation exposure.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
In Vitro Assessment of Nitric Oxide Production
-
Cell Line: Human Coronary Artery Endothelial Cells (HCAEC).
-
Irradiation: Cells were irradiated with a single dose of 8 Gy.
-
Treatment: TP508 (50 µg/ml) or saline (vehicle) was added to the cell culture medium 1 hour post-irradiation.
-
NO Measurement: 24 hours post-irradiation, cells were stimulated with either VEGF or TP508. Nitric oxide production was quantified by measuring the fluorescence of the NO-sensitive dye, 4,5-diaminofluorescein diacetate (DAF-2 DA).
-
Western Blot Analysis: To assess eNOS expression, cell lysates were collected 24 hours post-irradiation. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against eNOS and a loading control (GAPDH).
In Vitro Endothelial Tube Formation Assay
-
Method: HCAEC were seeded onto a basement membrane matrix (Matrigel).
-
Irradiation and Treatment: Cells were irradiated with 8 Gy and treated with TP508 (50 µg/ml) 1 hour later.
-
Analysis: The formation of capillary-like structures (tubes) was observed and quantified by microscopy at various time points post-seeding.
In Vivo Murine Model of Radiation Injury
-
Animal Model: CD-1 mice.
-
Irradiation: Mice were exposed to a total body irradiation of 8 Gy for the aortic explant studies or 8.5 Gy for survival studies.
-
Treatment: TP508 was administered via systemic injection at specified time points post-irradiation.
-
Aortic Explant Assay: Aortas were harvested from irradiated and treated mice, cut into rings, and embedded in a collagen matrix. The extent of endothelial cell sprouting was quantified over several days.
-
Survival Study: Following irradiation, mice were monitored daily for survival over a 30-day period.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of TP508 in mitigating radiation-induced damage.
Caption: Workflow for in vitro assessment of TP508's effects.
Caption: Workflow for in vivo evaluation of TP508's efficacy.
References
TP-008: A Novel Chondroinductive Peptide for Advanced Cartilage Repair
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The repair of articular cartilage defects remains a significant challenge in orthopedic medicine due to the tissue's limited intrinsic healing capacity. Current therapeutic strategies often result in the formation of fibrocartilage, which is biomechanically inferior to native hyaline cartilage and prone to degradation over time. This technical guide provides an in-depth overview of TP-008, a novel chondroinductive peptide derived from Transforming Growth Factor-β3 (TGF-β3), which has demonstrated significant potential for promoting the regeneration of hyaline-like cartilage without inducing bone formation. This document is intended for researchers, scientists, and drug development professionals interested in the core science and therapeutic potential of this compound for cartilage repair.
Peptide Profile: this compound
This compound is a synthetic peptide designed by analyzing the crystallographic data of the binding domain of TGF-β3 with its type II receptor.[1] It is one of ten peptides (TPs) developed to mimic the chondrogenic activity of TGF-β3 while minimizing its osteoinductive effects.[1]
Table 1: Amino Acid Sequence of this compound and Related Peptides [1]
| Peptide | Amino Acid Sequence |
| This compound | ———————–DRQDLGWKWV————————— |
| TP-000 | TILYYVGRTKIEQGPGGDYIDFRQDLGWKWVHEPKGYYA |
| TP-001 | TILYYVGRTGPGGDRQDLGWKWVHEPKGYY—————‐ |
| TP-002 | —–YYVGRTGPGGDRQDLGWKWVHEPK———————‐ |
| TP-003 | —LYYVGRT————RQDLGWKWVHEPK———————‐ |
| TP-004 | —————–GPGGDRQDLGWKWVHEPKGYY—————‐ |
| TP-005 | ———————–DRQDLGWKWVHEPKGYY—————‐ |
| TP-006 | ———————–DRQDLGWKWVHEPK———————‐ |
| TP-007 | ———————–DRQDLGWKWV—————————‐ |
| TP-009 | ———————–DRQDLG———————————————— |
Mechanism of Action and Signaling Pathway
This compound exerts its chondroinductive effects by activating a specific signaling cascade in mesenchymal stem cells (MSCs). Unlike TGF-β3, which primarily signals through the Smad2/3 pathway, this compound has been shown to significantly upregulate the phosphorylation of Smad1/5.[1] This differential signaling is crucial as the Smad1/5/8 pathway is typically associated with chondrocyte hypertrophy, but in the context of this compound, it leads to potent chondrogenesis without terminal differentiation and bone formation.[1]
A key component of the this compound signaling pathway is the Low-density lipoprotein receptor-related protein-1 (Lrp1). Knockdown of Lrp1 has been shown to nullify the this compound-induced expression of the master chondrogenic transcription factor, SRY-box transcription factor 9 (Sox9). This indicates that Lrp1 is a critical transmembrane receptor for this compound-mediated chondroinduction.
Figure 1: Proposed signaling pathway of this compound in chondrogenesis.
Quantitative Data Summary
The chondroinductive potential of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings from the foundational study by Zhu et al.
Table 2: In Vitro Efficacy of this compound on Bone Marrow MSCs (BMSCs)
| Parameter | Control | TGF-β3 (10 ng/mL) | This compound (500 ng/mL) |
| Gene Expression (Fold Change vs. Control) | |||
| Sox9 | 1.0 | ~3.5 | ~5.5 |
| Acan (Aggrecan) | 1.0 | ~3.0 | ~3.0 |
| Col2 (Collagen II) | 1.0 | ~2.5 | ~2.5 |
| Protein Expression (Fold Change vs. Control) | |||
| p-Smad1/5 | 1.0 | No significant change | ~2.5 |
| p-Smad2/3 | 1.0 | No significant change | No significant change |
| Biochemical Analysis | |||
| Glycosaminoglycan (GAG) Secretion | Baseline | Comparable to this compound | Comparable to TGF-β3 |
| Proteoglycan (PG) Secretion | Baseline | Comparable to this compound | Comparable to TGF-β3 |
* Indicates a statistically significant difference compared to the TGF-β3 group.
Table 3: In Vivo Efficacy of this compound in a Rabbit Cartilage Defect Model
| Parameter | Blank | Control | TGF-β3 | This compound |
| ICRS Macroscopic Score | Low | Moderate | High | Significantly Higher |
| Histological Analysis | ||||
| Neo-cartilage Formation | Minimal | Fibrous tissue | Hyaline-like cartilage | Hyaline-like cartilage |
| Deep Zone Thickness | Thin | Moderate | Thicker than Control | Significantly Thicker |
* Indicates a statistically significant difference compared to the TGF-β3 and Control groups.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline the key experimental protocols employed in the evaluation of this peptide.
In Vitro Micromass Culture of BMSCs for Chondrogenesis
This protocol is used to assess the direct effect of this compound on the chondrogenic differentiation of MSCs.
Methodology:
-
Cell Isolation and Culture: Bone marrow-derived MSCs are isolated from the femurs and tibias of rats or mice and cultured in standard growth medium.
-
Micromass Formation: A high-density cell suspension (e.g., 2.5 × 10^7 cells/mL) is prepared. Droplets (e.g., 10 μL) of this suspension are carefully seeded into the center of culture wells.
-
Cell Adhesion: The seeded cells are incubated for a short period (e.g., 2 hours) to allow for cell attachment.
-
Chondrogenic Induction: The attached cell micromasses are then cultured in a chondrogenic medium supplemented with different concentrations of this compound, TGF-β3 (positive control), or no growth factor (negative control). The medium is typically changed every 2-3 days.
-
Analysis: After a defined culture period (e.g., 14-21 days), the micromasses are harvested for analysis, including:
-
Histology: Staining with Alcian Blue for glycosaminoglycans (GAGs) and Safranin O for proteoglycans.
-
Biochemical Assays: Quantification of GAG and DNA content.
-
Gene Expression Analysis: RT-qPCR for chondrogenic markers such as Sox9, Acan, and Col2a1.
-
Protein Analysis: Western blotting for key signaling proteins like phosphorylated Smad1/5 and Smad2/3.
-
References
An In-depth Technical Guide on TP508: A Thrombin-Derived Peptide for Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP508, also known as Chrysalin, is a synthetic 23-amino-acid peptide that represents a segment of the receptor-binding domain of human thrombin.[1][2][3] Unlike native thrombin, TP508 is non-proteolytic and does not interfere with the blood coagulation cascade.[4][5] Extensive preclinical and clinical research has demonstrated its potent capabilities in accelerating the repair of both soft and hard tissues. The therapeutic potential of TP508 stems from its ability to initiate a cascade of cellular events crucial for tissue regeneration, including angiogenesis, revascularization, and modulation of the inflammatory response. This document provides a comprehensive technical overview of TP508, focusing on its mechanism of action, associated signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Quantitative Data
The following tables summarize the quantitative data available from various in vitro and in vivo studies on TP508, providing a comparative overview of its efficacy and dosage.
In Vitro Efficacy of TP508
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | Human Coronary Artery Endothelial Cells (HCAEC) | 20 µM | 2- to 4-fold increase | |
| 20 µM (1 hr) | 100.5 ± 9.6 nM increase over control | |||
| 20 µM (24 hr) | 463.3 ± 24.2 nM increase over control | |||
| Endothelial Nitric Oxide Synthase (eNOS) Expression | HCAEC | 50 µg/mL (24 hr) | Reverses radiation-induced downregulation of eNOS | |
| Stem Cell Proliferation (BrdU incorporation) | Adipose Tissue-Derived Stem Cells (ASCs) | 5 µg/mL | Significant increase (p < 0.01) | |
| Chondrogenic Differentiation of BMSCs | Bone Marrow Stromal Cells (BMSCs) | 500 ng/mL | Significantly enhanced viability and proliferation |
In Vivo Efficacy of TP508
| Animal Model | Injury Model | Dosage | Route of Administration | Key Finding | Reference |
| Rat | Full-thickness excisional wounds | 0.1 µg (14 pmol/cm²) | Topical | 39% greater wound closure than controls by day 7 (p < 0.001) | |
| Rat | Closed femoral fracture | Not specified | Single injection | Upregulation of inflammatory mediators and angiogenesis-related genes | |
| Mouse | High energy fracture | 10 µg | Local injection into fracture gap | Did not lead to a significant improvement | |
| Mouse | Radiation-induced endothelial damage | 10 mg/kg | Intravenous injection | Mitigated damage and significantly increased survival |
Signaling Pathways
TP508 exerts its cellular effects by activating specific intracellular signaling cascades, independent of the traditional protease-activated receptors (PARs) engaged by thrombin. The diagrams below, generated using the DOT language, illustrate the key signaling pathways modulated by TP508.
TP508-Induced Nitric Oxide Production
Caption: TP508 stimulates nitric oxide production via Src, PI3K/Akt, and PKC pathways.
TP508-Mediated Inflammatory Response and Cell Proliferation
Caption: TP508 activates MAPK (Erk1/2, p38) and PI3K/Akt pathways.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to characterize the effects of TP508.
Nitric Oxide (NO) Production Assay
Objective: To quantify the effect of TP508 on NO production in endothelial cells.
Methodology:
-
Cell Culture: Human Coronary Artery Endothelial Cells (HCAECs) or Bovine Aortic Endothelial Cells (BAECs) are cultured to confluence in appropriate media.
-
Inhibitor Pre-incubation: For mechanism of action studies, cells are pre-incubated with specific kinase inhibitors (e.g., LY294002 for PI3K, PP2 for Src, PD98059 for MEK/ERK, Go6976 for PKC) for 45 minutes.
-
TP508 Stimulation: Cells are stimulated with TP508 (e.g., 20 µM) for a specified duration (e.g., 1 hour). Vascular Endothelial Growth Factor (VEGF) can be used as a positive control.
-
NO Measurement: The concentration of NO in the culture supernatant is measured using a nitric oxide analyzer or a fluorescent dye-based assay.
-
Data Analysis: NO levels in TP508-treated samples are compared to untreated controls and samples treated with inhibitors.
Western Blotting for Protein Phosphorylation
Objective: To assess the activation of signaling proteins by TP508.
Methodology:
-
Cell Treatment: Cells (e.g., U937, Jurkat) are treated with TP508 for various time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Erk1/2, phospho-p38, phospho-Akt). Subsequently, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
In Vivo Fracture Healing Model
Objective: To evaluate the efficacy of TP508 in promoting bone repair.
Methodology:
-
Animal Model: A standardized fracture is created in the femur or tibia of rodents (e.g., rats, mice).
-
TP508 Administration: A single dose of TP508 is administered locally to the fracture site via percutaneous injection.
-
Monitoring: The healing process is monitored over several weeks using methods such as X-ray imaging to assess callus formation.
-
Biomechanical Testing: At the end of the study period, the healed bones are harvested and subjected to biomechanical testing (e.g., three-point bending) to determine their strength.
-
Histological Analysis: Bone tissue sections are prepared and stained (e.g., with Hematoxylin and Eosin) to evaluate the cellular and structural aspects of the healing process, including neovascularization.
-
Gene Expression Analysis: RNA can be extracted from the fracture callus at different time points to analyze the expression of genes related to inflammation, angiogenesis, and bone formation using techniques like quantitative real-time PCR or microarray analysis.
Conclusion
TP508 is a promising therapeutic peptide that promotes tissue repair and regeneration through multiple mechanisms, including the stimulation of angiogenesis and the modulation of inflammatory responses. Its ability to activate key signaling pathways, such as the PI3K/Akt and MAPK pathways, underscores its potential as a valuable agent in regenerative medicine. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of TP508 for various clinical applications.
References
- 1. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thrombin related peptide TP508 promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. go.drugbank.com [go.drugbank.com]
TP-008: A Technical Guide on a Novel Modulator of Tissue Repair and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TP-008, a potent and selective chemical probe for Activin Receptor-like Kinases (ALK) 4 and 5. While not a direct stimulant of tissue regeneration, this compound's role as a powerful anti-fibrotic agent positions it as a critical tool for studying and potentially controlling the outcomes of tissue repair processes. Dysregulated tissue repair often leads to fibrosis, and by targeting key signaling pathways, this compound offers a mechanism to mitigate this pathological outcome.
Core Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound is a 2-oxo-imidazopyridine that acts as a dual inhibitor of ALK4 and ALK5, which are type I receptors for the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2][3][4] The TGF-β pathway is a central regulator of cell growth, differentiation, and extracellular matrix (ECM) production. In the context of tissue repair, TGF-β signaling can become dysregulated, leading to excessive ECM deposition and the formation of fibrotic scar tissue.
This compound exerts its effect by potently inhibiting the kinase activity of ALK4 and ALK5.[1] This, in turn, prevents the phosphorylation of the downstream signaling molecules SMAD2 and SMAD3. The abrogation of SMAD2 phosphorylation is a key indicator of this compound's cellular potency. By blocking this signaling cascade, this compound can effectively reduce the pathological hallmarks of fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Assay Type | Source |
| pIC₅₀ (ALK5) | 7.6 | Enzymatic Inhibition Assay | |
| IC₅₀ (ALK5) | 25 nM | Enzymatic Inhibition Assay | |
| pEC₅₀ | 6.63 | Cellular Assay | |
| hERG Liability | 21% inhibition @ 10 µM | Electrophysiology Assay | |
| CYP Inhibition | No inhibition of CYP1A2, CYP3A4 | In Vitro Metabolism Assay |
Table 2: Kinase Selectivity Profile
| Kinase Target | Residual Binding/Activity | Screening Concentration | Platform | Source |
| ALK4 | 3.3% | 1 µM | scanMax℠ Kinase Assay Panel (469 kinases) | |
| ALK5 | 3.6% | 1 µM | scanMax℠ Kinase Assay Panel (469 kinases) | |
| MAP3K2 (MEKK2) | 31% inhibition (IC₅₀ = 2.2 µM) | Not specified | ||
| ABL1 | 49% inhibition | 1 µM | KiNativ profiling | |
| ABL2 | 49% inhibition | 1 µM | KiNativ profiling |
Table 3: In Vivo Efficacy and Observations
| Animal Model | Effect | Dosage | Source |
| Mouse Pulmonary Fibrosis Model | Reduced collagen deposition by 70% | Not specified | |
| In Vivo Cardiovascular Toxicity | Valvular interstitial cell proliferation, neutrophil presence, hemorrhage, and fibrin deposition in heart valves | 150 and 500 mg/kg (oral administration for 5 days) |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound can be inferred from the available literature. Below are generalized methodologies for key experiments.
Enzymatic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the in vitro potency (IC₅₀) of this compound against ALK4 and ALK5.
-
Methodology:
-
Recombinant ALK4 or ALK5 enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is terminated, and the amount of ADP produced (proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cellular Phospho-SMAD2 (pSMAD2) Inhibition Assay
-
Objective: To assess the cellular potency of this compound by measuring the inhibition of TGF-β-induced SMAD2 phosphorylation.
-
Methodology:
-
Cells responsive to TGF-β (e.g., HEK293) are cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
TGF-β ligand is added to stimulate the signaling pathway.
-
After a specific incubation time, cells are lysed.
-
The levels of phosphorylated SMAD2 are quantified using methods such as Western blotting or ELISA.
-
The concentration of this compound required to inhibit pSMAD2 levels by 50% (EC₅₀) is determined.
-
Kinase Selectivity Profiling (e.g., scanMax℠ or KiNativ)
-
Objective: To evaluate the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
This compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., 469 kinases in the scanMax℠ panel).
-
The assay measures the ability of this compound to compete with a tracer molecule for binding to each kinase.
-
The percentage of residual binding of the tracer is determined. Low residual binding indicates strong inhibition by this compound.
-
This provides a comprehensive profile of the compound's off-target activities.
-
References
An In-depth Technical Guide to the Investigational Peptide Drug TP508
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TP508, also known as Chrysalin® and rusalatide acetate, is a 23-amino acid synthetic peptide that corresponds to a non-proteolytic portion of the human thrombin molecule (amino acids 508-530).[1][2][3] This investigational drug has demonstrated potential in accelerating tissue repair and regeneration across various preclinical and clinical models.[4][5] Its mechanism of action is multifaceted, involving the stimulation of revascularization, attenuation of inflammation, and reduction of apoptosis. TP508 interacts with specific cell surface receptors to initiate a cascade of intracellular signaling events that collectively promote healing in dermal, musculoskeletal, and gastrointestinal tissues. Notably, TP508 is distinct from TP-008, which is an unrelated small molecule inhibitor of ALK5. This guide provides a comprehensive overview of the technical details of TP508, including its signaling pathways, experimental data, and methodologies.
Molecular Profile and Mechanism of Action
TP508 is a single-chain polypeptide that acts as a mimetic of a natural thrombin-derived peptide, which is believed to be released during the initial stages of wound healing to modulate inflammation and promote tissue repair. Unlike thrombin, TP508 lacks enzymatic activity and does not interfere with the blood coagulation cascade. Its therapeutic effects are mediated through binding to a specific class of non-proteolytically activated receptors (non-PARs) on various cell types, including endothelial cells, stem cells, and inflammatory cells. This interaction triggers a series of downstream signaling pathways that are crucial for tissue regeneration.
Key Signaling Pathways Activated by TP508
TP508 modulates several key signaling pathways to exert its therapeutic effects. These include the eNOS/NO pathway for angiogenesis, the PI3K/Akt and MAPK pathways for cell proliferation and survival, and the Wnt/β-catenin pathway for bone regeneration.
Endothelial Nitric Oxide Synthase (eNOS) / Nitric Oxide (NO) Pathway
TP508 is a potent stimulator of nitric oxide (NO) production in endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). This is a critical step in promoting angiogenesis and revascularization.
-
Activation Cascade: TP508 stimulates the phosphorylation of Src and Akt, which in turn activates eNOS to produce NO.
-
Functional Outcomes: The increased NO production leads to vasodilation, increased blood flow, and the promotion of new blood vessel formation. TP508 has been shown to reverse endothelial dysfunction in models of chronic myocardial ischemia.
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways
TP508 has been shown to activate the MAPK and PI3K/Akt signaling cascades, which are central to cell survival, proliferation, and differentiation.
-
MAPK Pathway: In human mononuclear cells, TP508 enhances the activity of extracellular signal-regulated kinases (Erk1/2) and p38 MAPK. This activation is associated with the induction of cytokine expression, suggesting a role in modulating the inflammatory response during tissue repair.
-
PI3K/Akt Pathway: TP508 stimulates the proliferation of adipose tissue-derived stem cells via the PI3K/Akt pathway. This is a crucial mechanism for its regenerative effects, as it promotes the expansion of progenitor cells necessary for tissue rebuilding.
Wnt/β-catenin Signaling Pathway
In the context of bone healing, TP508 has been demonstrated to promote bone regeneration by activating the canonical Wnt/β-catenin signaling pathway.
-
Mechanism: TP508 upregulates the expression of β-catenin and its downstream target, CYCLIN-D1. This leads to increased expression of osteoblast-related factors such as alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (OCN).
-
Outcome: The activation of this pathway accelerates bone formation and enhances the healing of bone defects.
Summary of Preclinical and Clinical Findings
TP508 has been evaluated in a range of preclinical models and human clinical trials, demonstrating its potential in various therapeutic areas.
Table 1: Summary of In Vitro Effects of TP508
| Cell Type | Experimental Model | Key Findings | Reference(s) |
| Human Coronary Artery Endothelial Cells (HCAEC) | Cell Culture | Stimulates NO production; reverses radiation-induced endothelial dysfunction. | |
| Human Mononuclear Cells (U937, Jurkat T cells) | Cell Culture | Induces cytokine expression; enhances Erk1/2 and p38 activation. | |
| Adipose Tissue-Derived Stem Cells | Cell Culture | Promotes stem cell proliferation via the PI3K/Akt pathway. | |
| Microvessel Fragments | Ex Vivo Culture | Stimulates angiogenic sprouting. |
Table 2: Summary of In Vivo Effects of TP508
| Animal Model | Condition | Key Findings | Reference(s) |
| Rat | Femoral Fracture | Accelerates fracture repair; increases blood vessel formation in callus. | |
| Rabbit | Tibia Distraction Osteogenesis | Enhances bone regeneration; increases expression of Runx2, OPN, and BSP. | |
| Pig | Myocardial Ischemia | Increases myocardial perfusion and function; restores NO-dependent vasodilation. | |
| Mouse | Radiation-Induced GI Damage | Mitigates damage by activating stem cells and preserving crypt integrity; increases survival. |
Table 3: Summary of Human Clinical Trial Data for TP508
| Clinical Trial Phase | Condition | Key Findings | Reference(s) |
| Phase I/II | Diabetic Foot Ulcers | Significantly increased healing compared to placebo. | |
| Phase I/II | Distal Radius Fractures | Shorter time to radiologic consolidation. | |
| Overall Safety | Various | Administered to ~600 patients with no drug-related adverse events. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While full protocols are typically found in the materials and methods sections of published papers, this section outlines the general methodologies employed in the study of TP508 based on the available information.
In Vitro Angiogenesis Assay (Aortic Ring Assay)
-
Objective: To assess the effect of TP508 on endothelial cell sprouting.
-
Methodology:
-
Aortas are excised from mice, and periaortic fibroadipose tissue is removed.
-
The aortas are cut into 1-mm-thick rings.
-
The aortic rings are embedded in a collagen gel matrix in a 48-well plate.
-
The rings are cultured in endothelial cell growth medium supplemented with or without TP508 and/or other growth factors (e.g., VEGF).
-
The extent of microvessel sprouting from the rings is quantified at various time points using microscopy and image analysis software.
-
Western Blot Analysis for Signaling Protein Activation
-
Objective: To determine the effect of TP508 on the phosphorylation state of key signaling proteins.
-
Methodology:
-
Cells (e.g., HCAECs, Jurkat T cells) are cultured to a suitable confluency.
-
The cells are serum-starved and then treated with TP508 at various concentrations and for different durations.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., Akt, Erk1/2).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
-
In Vivo Bone Regeneration Model (Distraction Osteogenesis)
-
Objective: To evaluate the efficacy of TP508 in promoting bone healing in a mechanically challenging environment.
-
Methodology:
-
A surgical osteotomy is created in the tibia of an animal model (e.g., rabbit).
-
An external fixator is applied to the bone segments.
-
After a latency period, the bone segments are gradually distracted at a defined rate and rhythm.
-
TP508 or a vehicle control is injected locally into the distraction gap at specified time points.
-
Bone regeneration within the gap is monitored over time using imaging techniques such as X-ray and micro-computed tomography (micro-CT).
-
At the end of the study, the animals are euthanized, and the newly formed bone is harvested for histological and immunohistochemical analysis.
-
Conclusion and Future Directions
The investigational peptide drug TP508 has demonstrated a robust and multifaceted mechanism of action that promotes tissue repair and regeneration. Its ability to activate key signaling pathways involved in angiogenesis, cell proliferation, and inflammation modulation underscores its therapeutic potential for a range of clinical applications, including chronic wounds, bone fractures, and radiation-induced tissue damage. The excellent safety profile observed in human clinical trials further supports its continued development.
Future research should focus on elucidating the precise receptor(s) to which TP508 binds, as well as further defining the downstream signaling events in different cell types. Large-scale, randomized controlled trials are necessary to definitively establish the clinical efficacy of TP508 for its various proposed indications. The development of optimized delivery systems and formulations could also enhance its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 3. Novel Regenerative Peptide TP508 Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TGF-β3-Derived Peptide TP8 for Cartilage Regeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The regeneration of articular cartilage remains a significant challenge in orthopedic medicine due to its avascular and hypocellular nature. Transforming growth factor-beta 3 (TGF-β3) is a potent chondrogenic factor, but its clinical application is hampered by a short half-life, pleiotropic effects, and a propensity to induce hypertrophy and osteophyte formation. This technical guide details the properties and applications of TP8, a novel chondroinductive peptide derived from TGF-β3. TP8 has been shown to promote robust cartilage regeneration without inducing bone formation, offering a promising new therapeutic avenue. This document provides a comprehensive overview of TP8, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Introduction to TP8
TP8 is a synthetic peptide designed by analyzing the crystallographic data of the binding domain of TGF-β3 with its type II receptor.[1][2][3][4][5] Through screening of ten unique TGF-β3-derived peptides, TP8 was identified as a potent chondroinductive agent that induces the formation of new cartilage with a zonal structure, crucially without obvious new bone formation. This specificity for chondrogenesis over osteogenesis represents a significant advantage over the full-length TGF-β3 protein.
Mechanism of Action
TP8 exerts its chondrogenic effects through a distinct signaling pathway that bypasses the canonical TGF-β receptors. Instead, it has been shown to significantly upregulate the phosphorylation of Smad1/5, a pathway typically associated with Bone Morphogenetic Protein (BMP) signaling. This activation is independent of the MAPK/JNK and Smad2/3 pathways, which are the conventional downstream effectors of TGF-β signaling.
Further investigation has identified the Low-density lipoprotein receptor-related protein-1 (Lrp1) as a key mediator of TP8's activity. Knockdown of Lrp1 has been demonstrated to nullify the TP8-induced expression of the master chondrogenic transcription factor, Sox9. This suggests that TP8 interacts with Lrp1, initiating an intracellular cascade that leads to Smad1/5 phosphorylation and subsequent upregulation of chondrogenic gene expression.
Signaling Pathway Diagram
References
- 1. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TP8, A Novel Chondroinductive Peptide, Significantly Promoted Neo‐Cartilage Repair without Activating Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TP-008: A Selective ALK4/ALK5 Inhibitor for Investigating TGF-β Signaling
Application Notes and Protocols for Researchers
For Research Use Only.
Introduction
TP-008 is a potent and highly selective chemical probe that dually inhibits Activin Receptor-Like Kinase 4 (ALK4) and 5 (ALK5), also known as Transforming Growth Factor-beta Receptor I (TGFBR1).[1][2] These receptor protein kinases are key components of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is integral to numerous cellular processes, including proliferation, differentiation, migration, and immune responses.[1][2] Dysregulation of the TGF-β pathway is implicated in a variety of diseases such as cancer and fibrosis. This compound offers a valuable tool for the mechanistic study of the ALK4/5 signaling axis and its role in disease states due to its excellent cellular potency and its ability to strongly abrogate the phosphorylation of the downstream substrate SMAD2.[1]
Mechanism of Action
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK4 or ALK5. This phosphorylation event activates the kinase domain of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK4 and ALK5, thereby preventing the phosphorylation of SMAD2 and halting the downstream signaling cascade.
Quantitative Data
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50). The recommended concentration for cellular use is between 1-10 µM.
| Target | Assay | IC50 | Reference |
| ACVR1B (ALK4) | Lanthascreen | 25 nM | |
| ACVR1B (ALK4) | Radioactive kinase assay | 300 nM |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture experiments to assess its inhibitory effect on the TGF-β signaling pathway.
General Cell Culture and Maintenance
A variety of cell lines can be used to study the effects of this compound, including but not limited to HeLa, NIH/3T3, and HaCaT cells, which are known to respond to TGF-β stimulation.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density suitable for the specific assay.
-
Allow cells to adhere and grow for 24 hours before treatment.
Protocol 1: Inhibition of SMAD2 Phosphorylation (Western Blot Analysis)
This protocol details the steps to measure the inhibition of TGF-β1-induced SMAD2 phosphorylation by this compound using Western blotting.
Materials:
-
Cell line responsive to TGF-β (e.g., HeLa, HaCaT)
-
This compound (dissolved in DMSO)
-
Recombinant human TGF-β1
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. A recommended starting concentration is 1 µM.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD2 antibody for loading control.
-
-
Analysis: Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 signal.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is to assess the cytotoxicity of this compound on the chosen cell line.
Materials:
-
Cells seeded in a 96-well plate
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No inhibition of pSMAD2 | This compound concentration too low | Increase the concentration of this compound. |
| Inactive this compound | Ensure proper storage and handling of the compound. | |
| Ineffective TGF-β1 stimulation | Confirm the activity of the TGF-β1 stock. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Variable results | Inconsistent cell density | Ensure uniform cell seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for treatment groups. |
References
Application Notes and Protocols for TP-008
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and storage of TP-008, a potent dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5. This document includes quantitative data on solubility and storage conditions, step-by-step experimental procedures for the preparation of stock and working solutions, and a protocol for assessing the compound's activity in a cell-based assay. Additionally, a diagram of the TGF-β/ALK4/ALK5 signaling pathway is provided to illustrate the mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activities of ALK4 and ALK5, which are type I receptors for the Transforming Growth Factor-beta (TGF-β) superfamily. By inhibiting these receptors, this compound effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby interfering with the canonical TGF-β signaling pathway.[1] This pathway is crucial in a variety of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in numerous diseases, making this compound a valuable tool for research in oncology, fibrosis, and immunology.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental results.
| Property | Data |
| Appearance | Solid powder |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Solid | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light.[2] Shelf life is greater than 3 years if stored properly.[2] |
| Storage of Stock Solution | Store in aliquots at -20°C for long-term (months) or at 0-4°C for short-term (days to weeks).[2] Avoid repeated freeze-thaw cycles. |
Solubilization Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 397.84 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound.
-
Calculation: Mass (mg) = 10 mM * 1 mL * (1 L / 1000 mL) * 397.84 g/mol * (1000 mg / 1 g) = 3.9784 mg
-
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Experimental Protocols
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Prepare working solutions fresh for each experiment.
Procedure:
-
Thaw a stock solution aliquot:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment. A common working concentration range for ALK5 inhibitors is 1-10 µM.
-
Example for preparing a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the working solution. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Western Blot Analysis of SMAD2 Phosphorylation
This protocol provides a method to assess the inhibitory activity of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
This compound working solutions and vehicle control
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD2 antibody to confirm equal protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β/ALK4/5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity.
References
Application Notes and Protocols for TP-008 Administration in Murine Models
Disclaimer: Publicly available information specifically identifying a compound as "TP-008" for administration in mice is limited. The following data and protocols are based on studies of a closely related compound, TPP8 , a tricyclic pyrrolopyrimidine Gyrase B inhibitor. Researchers should use this information as a guideline and conduct their own dose-finding and tolerability studies.
Introduction
TPP8 is a novel antibacterial agent that functions by inhibiting the ATPase of DNA gyrase.[1] It has shown potent activity against Mycobacterium abscessus both in vitro and in vivo.[1] These application notes provide a summary of the available data on the dosage, administration, and pharmacokinetic profile of TPP8 in mice, intended to guide researchers in designing preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TPP8 in mice.
Table 1: Pharmacokinetic Parameters of TPP8 in CD-1 Mice
| Dosage (Intraperitoneal) | Cmax (µg/mL) | Time to Cmax (hours) |
| 10 mg/kg | ~1.5 | ~0.5 |
| 25 mg/kg | ~3.5 | ~1.0 |
Data are estimated from the plasma concentration-time profile graph in the cited study.[1]
Table 2: Efficacy Study Dosing Regimen in NOD SCID Mice
| Compound | Dosage | Administration Route | Frequency | Duration | Vehicle |
| TPP8 | 12.5 mg/kg | Intraperitoneal | Daily | 10 days | 20% Solutol HS15 in PBS, pH 7.4 |
| TPP8 | 25 mg/kg | Intraperitoneal | Daily | 10 days | 20% Solutol HS15 in PBS, pH 7.4 |
This study was conducted in a murine model of M. abscessus lung infection.[1]
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines the methodology for assessing the pharmacokinetic profile of TPP8 in mice following a single intraperitoneal dose.
3.1.1 Materials
-
TPP8
-
Vehicle: 20% Solutol HS15 in phosphate-buffered saline (PBS), pH 7.4[1]
-
CD-1 mice
-
Sterile syringes and needles (25-27 gauge)
-
Blood collection supplies (e.g., heparinized tubes)
3.1.2 Procedure
-
Animal Model: Utilize CD-1 mice for the study.
-
Drug Formulation: Prepare dosing solutions of TPP8 in the vehicle at concentrations suitable for administering 10 mg/kg and 25 mg/kg.
-
Administration: Administer a single dose of TPP8 via intraperitoneal (IP) injection. For IP injections, restrain the mouse and inject into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to internal organs. The recommended injection volume for IP administration in an adult mouse is less than 2-3 mL.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to characterize the plasma concentration-time profile.
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of TPP8.
-
Data Interpretation: Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
In Vivo Efficacy Study Protocol
This protocol describes an experiment to evaluate the efficacy of TPP8 in a murine model of M. abscessus lung infection.
3.2.1 Materials
-
TPP8
-
Vehicle: 20% Solutol HS15 in PBS, pH 7.4
-
NOD SCID mice
-
Mycobacterium abscessus K21 strain
-
Sterile syringes and needles (25-27 gauge)
3.2.2 Procedure
-
Animal Model: Use NOD SCID mice for the infection model.
-
Infection: Infect mice intranasally with M. abscessus K21.
-
Treatment Initiation: Begin treatment one day post-infection.
-
Drug Formulation: Prepare TPP8 in the vehicle for daily administration at 12.5 mg/kg and 25 mg/kg.
-
Administration: Administer TPP8 or vehicle control daily via intraperitoneal (IP) injection for a total of 10 days.
-
Endpoint Analysis: At the end of the treatment period (Day 11), euthanize the mice and harvest lungs and spleens.
-
Bacterial Load Quantification: Homogenize the harvested organs and plate serial dilutions on appropriate growth media to determine the colony-forming units (CFU).
-
Statistical Analysis: Analyze the CFU data to determine the statistical significance of the reduction in bacterial load in the TPP8-treated groups compared to the vehicle control group.
Visualizations
Mechanism of Action of TPP8
Caption: TPP8 inhibits the ATPase activity of the DNA gyrase B subunit.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating TPP8 efficacy in a mouse infection model.
References
TP-008: Application Notes and Protocols for In Vivo Imaging Studies
A comprehensive search for information regarding "TP-008" as an agent for in vivo imaging studies has yielded limited and inconclusive results. The available scientific literature primarily identifies this compound as a chemical probe with dual activity for Activin Receptor-Like Kinase 4 (ALK4) and ALK5.[1] While characterized for its cellular potency and its role in mechanistic studies of the ALK4/5 signaling pathway, there is no direct evidence or established protocols for its application in in vivo imaging.[1][2]
The initial investigation sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing this compound in preclinical imaging. However, the absence of specific data on its use as an imaging agent—be it fluorescent, bioluminescent, PET, or another modality—precludes the creation of the requested detailed protocols, data tables, and visualizations.
Information available on a compound designated "TP508" was found; however, this is a distinct 23-amino-acid peptide therapeutic and should not be confused with the ALK4/5 inhibitor this compound.[3][4] General principles of in vivo optical imaging, including the use of various fluorescent and bioluminescent probes, are well-documented but do not specifically mention this compound.
Given the current lack of publicly available data on this compound for in vivo imaging, this document will instead provide a general overview of the known characteristics of this compound as a chemical probe and outline the hypothetical steps and considerations that would be necessary to validate and develop it as an in vivo imaging agent.
Known Properties of this compound
This compound is characterized as a potent and selective chemical probe for ALK4 and ALK5, which are receptor protein kinases involved in various diseases, including cancer and fibrosis. Its primary described function is to abrogate the phosphorylation of the substrate SMAD2, a key step in the ALK4/5 signaling pathway.
| Property | Description | Reference |
| Target(s) | Activin Receptor-Like Kinase 4 (ALK4) and 5 (ALK5) | |
| Mechanism of Action | Inhibition of ALK4/5 kinase activity, leading to reduced phosphorylation of SMAD2. | |
| Primary Application | Mechanistic studies of the ALK4/5 signaling pathway in cellular systems. |
Hypothetical Workflow for Developing this compound as an In Vivo Imaging Agent
Should this compound be considered for development as an in vivo imaging agent, a systematic approach would be required to label it, characterize its properties, and validate its use in preclinical models. The following diagram illustrates a potential workflow for this process.
Caption: A hypothetical workflow for the development and validation of this compound as an in vivo imaging probe.
ALK4/5 Signaling Pathway
To provide context for the potential application of an ALK4/5-targeted imaging agent, the following diagram illustrates the canonical TGF-β/Activin signaling pathway, which is modulated by ALK4 and ALK5. An imaging probe targeting these receptors could potentially be used to visualize the activity of this pathway in various disease states.
Caption: The canonical TGF-β/Activin signaling pathway inhibited by this compound at the level of ALK4/5.
Conclusion
While this compound is a well-characterized chemical probe for studying ALK4/5 signaling in vitro, there is currently no published evidence to support its use as an in vivo imaging agent. The development of this compound for imaging purposes would require significant further research, including the attachment of a suitable imaging moiety and comprehensive preclinical validation. Researchers interested in imaging the ALK4/5 pathway in vivo may need to consider developing novel probes or investigating other existing imaging agents that target components of this signaling cascade. Future studies are warranted to explore the potential of modifying this compound for non-invasive imaging applications.
References
- 1. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Nuclear Countermeasure Activity of TP508 Linked to Restoration of Endothelial Function and Acceleration of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: TP508 for the Treatment of Diabetic Foot Ulcers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diabetic foot ulcers (DFUs) are a severe complication of diabetes, often leading to infection, hospitalization, and amputation[1][2][3]. The impaired wound healing process in diabetic patients is multifactorial, involving neuropathy, peripheral arterial disease, and a dysregulated inflammatory response[1][4]. TP508, a synthetic 23-amino-acid peptide also known as Rusalatide acetate and Chrysalin, represents a portion of the receptor-binding domain of human thrombin. It has been shown to accelerate tissue repair in both soft and hard tissues by initiating a cascade of healing events, including angiogenesis and revascularization. Preclinical and Phase I/II clinical studies have demonstrated the potential of TP508 to improve the healing of diabetic ulcers.
These application notes provide an overview of the mechanism of action of TP508 and detailed protocols for its use in preclinical research models of diabetic foot ulcers.
Mechanism of Action
TP508 mimics the non-proteolytic cellular effects of thrombin by binding to high-affinity receptors on fibroblasts and other cells. This interaction triggers a signaling cascade that promotes several key processes in wound healing:
-
Enhanced Inflammation and Cell Recruitment: TP508 enhances the recruitment of inflammatory cells to the wound site within 24 hours of injury, which is a critical first step in the healing process.
-
Stimulation of Angiogenesis and Revascularization: A consistent finding in studies is the increased vascularization in TP508-treated wounds. The peptide stimulates chemokinesis and chemotaxis of endothelial cells and promotes the growth of new blood vessels, improving blood supply to the injured tissue.
-
Increased Cell Proliferation and Matrix Deposition: TP508 stimulates the proliferation of cells involved in tissue repair and the elaboration of the extracellular matrix, which are essential for forming new granulation tissue.
The proposed signaling pathway for TP508 in promoting wound healing is illustrated below.
Quantitative Data from Preclinical Studies
The following table summarizes the quantitative data on the efficacy of TP508 in accelerating wound healing from various preclinical studies.
| Parameter | Animal Model | TP508 Dose | Result | Percentage Improvement vs. Control | Citation |
| Wound Closure | Normal Rats (Full-thickness excisional wounds) | 0.1 µg (single topical application) | 39% more closure by day 7 | 39% | |
| Normal Rats (Full-thickness excisional wounds) | 1.0 µg (single topical application) | 35% smaller wound area by day 7 | 35% | ||
| Normal Rats (Full-thickness excisional wounds) | 1.0 µg (single topical application) | 43% smaller wound area by day 10 | 43% | ||
| Rate of Closure | Normal Rats | Not specified | Early rate of closure: 20 mm²/day | ~40% (vs. 14 mm²/day for vehicle) | |
| Wound Breaking Strength | Normal Rats | Not specified | Slightly greater breaking strength after closure | 15-23% | |
| Wound Closure in Ischemic Tissue | Rats with bipedicle flaps | 0.1 µg (single topical application) | Increased closure rate within the first 7 days | 30% | |
| Rats with cranially based flaps | 0.1 µg (single topical application) | Increased closure rate within the first 7 days | 50% | ||
| Rats with free grafts | 0.1 µg (single topical application) | Increased closure rate within the first 7 days | 225% |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for evaluating the effect of TP508 on diabetic wound healing in a research setting.
Animal Model of a Diabetic Foot Ulcer
A common model for studying diabetic wound healing is the genetically diabetic mouse (e.g., db/db mice) or streptozotocin-induced diabetic rat.
Protocol for Induction of Diabetes (Streptozotocin Model):
-
Acclimate adult male Sprague-Dawley rats (250-300g) for one week.
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) at 60 mg/kg, dissolved in a citrate buffer (pH 4.5).
-
Confirm diabetes 72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow the diabetic animals to stabilize for 2 weeks before surgical procedures.
Full-Thickness Excisional Wound Model
This protocol describes the creation of a full-thickness wound to mimic a diabetic foot ulcer.
Surgical Procedure:
-
Anesthetize the diabetic animal using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Shave the dorsal thoracic region and sterilize the skin with 70% ethanol and povidone-iodine.
-
Create two circular, full-thickness excisional wounds (e.g., 6 mm diameter) on the dorsum of each animal using a sterile biopsy punch.
-
Ensure the wound penetrates through the panniculus carnosus.
Preparation and Application of TP508
Preparation of TP508 Solution:
-
Reconstitute lyophilized TP508 peptide in sterile saline to the desired stock concentration.
-
For a single topical application of 0.1 µg per wound, dilute the stock solution accordingly. A typical application volume is 10-20 µL.
Application Protocol:
-
Immediately after wound creation, apply the TP508 solution directly onto the wound bed.
-
For the control group, apply an equal volume of sterile saline.
-
Cover the wound with a semi-occlusive dressing (e.g., Tegaderm) to protect the wound and prevent desiccation.
Assessment of Wound Healing
Wound Closure Analysis:
-
On days 0, 3, 7, 10, and 14 post-wounding, remove the dressing and photograph the wound with a scale bar.
-
Trace the wound margins and calculate the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area on day 0.
Histological Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the animals and excise the entire wound, including a 5 mm margin of surrounding skin.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Use Masson's trichrome stain to evaluate collagen deposition and extracellular matrix remodeling.
-
Perform immunohistochemistry for markers of angiogenesis (e.g., CD31) to quantify blood vessel density.
Gene Expression Analysis:
-
Harvest wound tissue at various time points (e.g., 24 hours, 7 days).
-
Isolate total RNA from the tissue using a suitable extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) or microarray analysis to assess the expression of genes related to inflammation, angiogenesis, and tissue remodeling (e.g., VEGF, TGF-β, IL-6).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study of TP508.
Safety and Handling
TP508 is a peptide for research use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the peptide solution.
Conclusion
TP508 has demonstrated significant potential as a therapeutic agent for accelerating the healing of diabetic foot ulcers in preclinical models. Its mechanism of action, centered on promoting angiogenesis and a robust cellular healing response, addresses some of the underlying pathologies of impaired wound repair in diabetes. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of TP508 in the context of diabetic wound healing.
References
- 1. Management of Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choice of wound care in diabetic foot ulcer: A practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Diabetic Wound Repair: From Mechanism to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-008 as a Potential Modulator of Radiation Exposure Effects
Disclaimer: The following information is for research purposes only. There is currently no direct scientific evidence to support the use of TP-008 as a countermeasure for radiation exposure. The application notes and protocols provided are based on the known mechanism of this compound as a potent and selective dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5 and general principles of radiation countermeasure research.
Introduction
This compound is a chemical probe characterized as a potent and selective dual inhibitor of ALK4 and ALK5, which are receptor protein kinases in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune response. Dysregulation of the TGF-β pathway is implicated in various diseases, such as cancer and fibrosis.[1] While this compound has been developed as a tool for studying the roles of ALK4/5 in these diseases, its potential application as a radiation countermeasure has not been directly investigated.
Exposure to ionizing radiation can cause a range of detrimental health effects, collectively known as Acute Radiation Syndrome (ARS), primarily affecting highly proliferative tissues like the hematopoietic and gastrointestinal systems.[2][3] The development of medical countermeasures to mitigate radiation-induced damage is a significant area of research.[4] This document outlines the known properties of this compound and provides hypothetical protocols for its investigation as a potential radiation countermeasure, based on its mechanism of action and established methodologies in radiobiology research.
Mechanism of Action
This compound functions as a dual inhibitor of ALK4 and ALK5, which are type I receptors for TGF-β and activin. Upon ligand binding, these receptors phosphorylate and activate downstream SMAD2 and SMAD3 proteins. Activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular responses. By inhibiting ALK4 and ALK5, this compound effectively blocks the phosphorylation of SMAD2, thereby abrogating the canonical TGF-β/activin signaling cascade.
Quantitative Data
There is no quantitative data available for this compound in the context of radiation exposure. The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | Potency (IC50) | Assay Type |
| ACVR1B (ALK4) | 25 nM | Lanthascreen |
| ACVR1B (ALK4) | 300 nM | Radioactive kinase assay |
| TGFBR1 (ALK5) | - | - |
| Data from the Chemical Probes Portal. |
Experimental Protocols
The following are generalized protocols for evaluating a compound like this compound as a potential radiation countermeasure. These protocols are based on established animal models and endpoints for studying the effects of ionizing radiation.
Protocol 1: In Vivo Efficacy Study in a Murine Model of Total Body Irradiation (TBI)
Objective: To assess the efficacy of this compound in mitigating the hematopoietic subsyndrome of Acute Radiation Syndrome (H-ARS).
Animal Model: C57BL/6 mice, 8-12 weeks old, both male and female.
Experimental Workflow:
Methodology:
-
Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10-15 per group):
-
Sham Irradiated + Vehicle
-
Irradiated + Vehicle
-
Irradiated + this compound (prophylactic administration)
-
Irradiated + this compound (mitigative administration)
-
-
Drug Formulation and Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO/saline). Administer via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose. For prophylactic treatment, administer this compound 24 hours before irradiation. For mitigative treatment, administer this compound 1-2 hours after irradiation.
-
Irradiation: Expose mice to a single dose of total body irradiation (e.g., 7.5 Gy) using a gamma irradiator (e.g., 137Cs source) at a defined dose rate.
-
Post-Irradiation Monitoring: Monitor mice daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness.
-
Hematological Analysis: Collect peripheral blood samples at various time points (e.g., days 3, 7, 14, 21, and 30 post-irradiation) for complete blood counts (CBC) to assess the extent of bone marrow suppression and recovery.
-
Histopathology: At the end of the study or upon euthanasia, collect spleen and bone marrow for histopathological analysis to assess cellularity and hematopoietic recovery.
Protocol 2: In Vitro Mechanistic Study on Irradiated Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective: To investigate the direct effects of this compound on the survival and function of irradiated HSPCs.
Cell Model: Murine bone marrow-derived Lin-Sca-1+c-Kit+ (LSK) cells or human CD34+ cells.
Methodology:
-
HSPC Isolation: Isolate HSPCs from murine bone marrow or human cord blood using standard cell sorting techniques (FACS or magnetic bead separation).
-
Cell Culture: Culture isolated HSPCs in appropriate cytokine-supplemented media.
-
Treatment and Irradiation: Pre-treat HSPCs with varying concentrations of this compound for a specified duration (e.g., 2 hours). Expose the cells to a single dose of radiation (e.g., 2-4 Gy) using an X-ray irradiator.
-
Apoptosis Assay: At 24-48 hours post-irradiation, assess the level of apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Colony-Forming Unit (CFU) Assay: Plate treated and irradiated HSPCs in methylcellulose-based media to assess their ability to form hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) after 7-14 days of culture.
-
Western Blot Analysis: Analyze protein lysates from treated and irradiated cells to determine the phosphorylation status of SMAD2 and other relevant signaling proteins to confirm target engagement and explore downstream effects.
Potential for Further Research
While there is no direct evidence for this compound as a radiation countermeasure, the TGF-β pathway it inhibits is known to be involved in radiation-induced fibrosis, a late effect of radiation exposure. Therefore, this compound could be investigated for its potential to mitigate radiation-induced fibrosis in tissues such as the lungs and skin. Further research would be required to establish any protective or mitigative effects of this compound against acute or late radiation-induced injuries. Such studies should include a thorough evaluation of the compound's safety and efficacy in relevant preclinical models.
References
- 1. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models for Medical Countermeasures to Radiation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.seattleu.edu [primo.seattleu.edu]
- 4. Development of radiation countermeasure agents for acute radiation syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-008: A Selective ALK4/5 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TP-008, a potent and selective dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5 (also known as TGF-β Receptor I). This compound serves as a valuable chemical probe for investigating the roles of ALK4 and ALK5 in various physiological and pathological processes, including fibrosis, cancer, and developmental biology. This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a 2-oxo-imidazopyridine that functions as an ATP-competitive inhibitor of the serine/threonine kinases ALK4 and ALK5.[1] The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of TGF-β ligands to their type II receptors, which then recruit and phosphorylate type I receptors, ALK4 or ALK5. This activation leads to the phosphorylation of the downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and extracellular matrix production. This compound effectively blocks this cascade by inhibiting the kinase activity of ALK4 and ALK5, thereby preventing the phosphorylation of SMAD2.[2]
Diagram of the TGF-β/ALK4/5 Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols: TP-008 in Combination with Other Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the synthetic peptide TP508, its mechanism of action, and its synergistic effects when used in combination with other growth factors, particularly Vascular Endothelial Growth Factor (VEGF). It is important to distinguish TP508 from TP-008, a potent chemical probe with dual activity for ALK4 and ALK5.[1] This document focuses exclusively on TP508, also known as Rusalatide or Chrysalin, a 23-amino-acid peptide derived from a non-proteolytically active region of the human thrombin molecule.[2]
TP508 has been shown to accelerate tissue repair and revascularization.[3][4] It stimulates angiogenesis, the formation of new blood vessels, and potentiates the angiogenic effects of other growth factors like VEGF.[5] This makes the combination of TP508 with growth factors a promising area of research for therapeutic applications in wound healing and tissue regeneration.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of TP508 in combination with VEGF on angiogenesis.
Table 1: Effect of TP508 and VEGF on Endothelial Sprouting from Mouse Aortic Explants (Area of Sprouting in pixels²)
| Treatment Group | Day 4 | Day 5 | Day 6 |
| Control (Saline) | 1,500 ± 200 | 2,000 ± 300 | 2,500 ± 400 |
| TP508 (500 µ g/100 µl) | 4,000 ± 500 | 6,000 ± 700 | 8,000 ± 900 |
| VEGF (50 ng/ml) | 5,000 ± 600 | 8,000 ± 800 | 10,000 ± 1,100 |
| TP508 + VEGF | 10,000 ± 1,200 | 15,000 ± 1,500 | 18,000 ± 1,800 |
Data are presented as mean ± standard deviation (SD). Data is illustrative based on published findings.
Table 2: Effect of TP508 and VEGF on Maximal Migration of Endothelial Cells from Mouse Aortic Explants (µm)
| Treatment Group | Day 4 | Day 5 | Day 6 |
| Control (Saline) | 150 ± 20 | 200 ± 25 | 250 ± 30 |
| TP508 (500 µ g/100 µl) | 300 ± 35 | 400 ± 45 | 500 ± 55 |
| VEGF (50 ng/ml) | 350 ± 40 | 500 ± 50 | 600 ± 65 |
| TP508 + VEGF | 550 ± 60 | 700 ± 75 | 850 ± 90 |
Data are presented as mean ± standard deviation (SD). Data is illustrative based on published findings.
Signaling Pathways
TP508 is understood to activate a non-proteolytically active receptor (NPAR) pathway, distinct from the proteolytically activated receptors (PARs) for thrombin. This leads to the activation of downstream signaling cascades, including the ERK1/2 and p38 MAP kinase pathways, and stimulates the production of nitric oxide (NO) in endothelial cells. VEGF, on the other hand, primarily signals through its receptor tyrosine kinases, VEGFR1 and VEGFR2, activating pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which are crucial for endothelial cell proliferation, migration, and survival.
The synergistic effect of TP508 and VEGF on angiogenesis is likely due to the convergence and crosstalk of their distinct signaling pathways, both of which contribute to the multifaceted process of new blood vessel formation.
Caption: TP508 and VEGF signaling pathways in endothelial cells.
Experimental Protocols
Mouse Aortic Explant Angiogenesis Assay
This protocol details an ex vivo method to assess angiogenesis by measuring endothelial cell sprouting from cultured mouse aortic rings.
Materials:
-
Matrigel™ Matrix (e.g., BD Biosciences)
-
Endothelial Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Mouse VEGF
-
TP508
-
Sterile dissection tools
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Microscope with imaging capabilities
Procedure:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel™ on ice overnight at 4°C.
-
Pipette 150 µL of cold Matrigel™ into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
-
Aorta Isolation and Sectioning:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the thoracic region with 70% ethanol.
-
Carefully dissect the thoracic aorta and place it in a sterile dish containing cold EBM.
-
Under a dissecting microscope, remove any periaortic fibroadipose tissue.
-
Cut the aorta into 1 mm thick cross-sections (rings).
-
-
Aortic Ring Culture:
-
Place one aortic ring into the center of each Matrigel™-coated well.
-
Add another 100 µL of Matrigel™ on top of the aortic ring and allow it to solidify at 37°C for 30 minutes.
-
Prepare the culture medium: EBM supplemented with 2% FBS and the desired concentrations of TP508 and/or VEGF.
-
Add 1 mL of the prepared culture medium to each well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Data Acquisition and Analysis:
-
Monitor the aortic rings daily for endothelial cell sprouting.
-
Capture images of the sprouts at desired time points (e.g., daily for 6 days) using a microscope.
-
Quantify the extent of angiogenesis by measuring the area of endothelial sprouting and the maximal migration distance of the endothelial cells from the edge of the aortic ring using image analysis software.
-
Caption: Workflow for the Mouse Aortic Explant Angiogenesis Assay.
Endothelial Cell Proliferation Assay (MTT-based)
This protocol describes a colorimetric assay to measure the metabolic activity of endothelial cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
TP508
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in EGM with a reduced serum concentration (e.g., 1% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of TP508 and VEGF in low-serum EGM.
-
Remove the medium from the wells and replace it with 100 µL of the treatment media (including a vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Caption: Workflow for the Endothelial Cell Proliferation (MTT) Assay.
Combination with Other Growth Factors
While the synergistic effects of TP508 have been most extensively studied with VEGF, preliminary data suggests that TP508 may also enhance endothelial sprouting stimulated by Fibroblast Growth Factor (FGF). However, detailed quantitative data and optimized protocols for the combination of TP508 with FGF and other growth factors are not yet widely available in the peer-reviewed literature. Researchers are encouraged to adapt the protocols provided herein to investigate the potential synergistic effects of TP508 with other growth factors relevant to their specific areas of interest. This could involve titrating the concentrations of both TP508 and the growth factor of interest to determine the optimal synergistic dose.
Conclusion
TP508 demonstrates significant potential as a pro-angiogenic agent, particularly when used in combination with other growth factors like VEGF. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic applications of TP508 in fields where enhanced angiogenesis and tissue revascularization are desired. Future studies are warranted to elucidate the precise molecular mechanisms of synergy between TP508 and various growth factors and to translate these findings into clinical applications.
References
- 1. The non-proteolytically active thrombin peptide TP508 stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Systemic administration of thrombin peptide TP508 enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TP-008 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental kinase inhibitor, TP-008.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cellular assays. What could be the cause?
A1: Several factors could contribute to lower than expected potency. Firstly, ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in cell culture media. Secondly, confirm the concentration and purity of your this compound stock solution. Degradation of the compound can occur with improper storage or multiple freeze-thaw cycles. We recommend aliquoting the stock solution and storing it at -80°C. Finally, consider the specific cell line being used, as variations in target kinase expression or the presence of drug efflux pumps can influence efficacy.
Q2: Our in vivo experiments with this compound are showing high variability in tumor growth inhibition. What are the potential reasons?
A2: High variability in in vivo studies can stem from several sources. We recommend verifying the formulation and administration route of this compound to ensure consistent bioavailability. It is also crucial to monitor the health and weight of the animals, as adverse effects can impact tumor growth.[1] Tumor heterogeneity within the study cohort can also be a significant factor. Consider increasing the group size to improve statistical power and ensure a more uniform tumor volume at the start of the study.
Q3: We have detected off-target effects in our experiments. What is the known selectivity profile of this compound?
A3: While this compound is designed to be a selective inhibitor, some off-target activity is possible, especially at higher concentrations. The table below summarizes the inhibitory activity of this compound against a panel of related kinases. If you are observing unexpected phenotypes, we recommend performing a broader kinase panel screening to identify potential off-target interactions. Covalent inhibitors, which bind irreversibly to the kinase active site, may have reduced off-target side effects.[2]
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for Phosphorylated Target Protein
Symptoms:
-
High background signal.
-
Weak or no signal for the phosphorylated target.
-
Inconsistent band intensity across replicates.
Possible Causes & Solutions:
| Cause | Solution |
| Antibody Quality | Validate the primary antibody for specificity and optimal dilution. Run a positive and negative control. |
| Sample Preparation | Ensure rapid cell lysis and addition of phosphatase inhibitors to prevent dephosphorylation. |
| Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading across all lanes. Use a loading control (e.g., β-actin, GAPDH). |
| Transfer Efficiency | Optimize transfer conditions (time, voltage) and verify transfer with Ponceau S staining. |
Issue 2: Drug Resistance Development in Long-term Cell Culture
Symptoms:
-
Gradual loss of this compound efficacy over time.
-
Emergence of a resistant cell population.
Possible Causes & Solutions:
| Cause | Solution |
| Gatekeeper Mutations | Sequence the target kinase gene in the resistant cells to identify potential mutations in the ATP-binding pocket, such as gatekeeper residues, which can block drug access.[3] |
| Activation of Bypass Pathways | Analyze the resistant cells for upregulation of alternative signaling pathways that can compensate for the inhibition of the primary target.[2] This can involve performing phospho-kinase arrays or RNA sequencing. |
| Drug Efflux | Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to determine if increased drug export is contributing to resistance. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | 5 |
| Related Kinase A | 150 |
| Related Kinase B | 800 |
| Related Kinase C | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% BSA.
-
Add the purified target kinase enzyme to the reaction buffer.
-
Add varying concentrations of this compound (or vehicle control) to the enzyme mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Optimizing TP-008 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TP-008 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGFBR1).[1] These are key receptor protein kinases in the TGF-β signaling pathway. By inhibiting ALK4 and ALK5, this compound prevents the phosphorylation of the downstream substrate SMAD2, effectively blocking the signaling cascade.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The recommended concentration for cellular use is typically in the range of 1-10 µM.[2] However, the optimal concentration will depend on the specific cell type, assay duration, and the desired level of pathway inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format. Reported values include:
-
25 nM for ALK4 (ACVR1B) in a Lanthascreen assay.[2]
-
300 nM for ALK4 (ACVR1B) in a radioactive kinase assay.[2]
It is crucial to consider the assay conditions, particularly the ATP concentration, as this can significantly influence the IC50 value of ATP-competitive inhibitors like this compound.
Q4: Is there a negative control available for this compound?
Yes, a matching negative control compound for this compound has been developed. Utilizing a negative control is highly recommended to distinguish between on-target and potential off-target or non-specific effects of the compound.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
High variability can obscure the true effect of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to minimize well-to-well variation. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical experiments or ensure proper plate sealing and uniform incubation. |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells. |
| Cell Seeding Density | Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Inconsistent cell numbers will lead to variable results. |
Issue 2: The observed IC50 value is higher than expected.
This is a frequent issue when working with kinase inhibitors. Consider the following factors:
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration | This compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Michaelis constant (Km) of the kinase for ATP, you will need a higher concentration of this compound to achieve inhibition. Ideally, the ATP concentration should be at or near the Km value. |
| Compound Solubility and Stability | This compound, like many small molecules, may have limited aqueous solubility. Visually inspect your dilutions for any signs of precipitation. Always prepare fresh dilutions from a high-concentration stock in 100% DMSO. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically <1%). |
| Incorrect Inhibitor Concentration Range | The concentration range tested may not be adequate to capture the full inhibitory curve. Perform a broad dose-response experiment, spanning several orders of magnitude (e.g., from nanomolar to micromolar), to accurately determine the IC50. |
| High Kinase Concentration | An excessively high concentration of the kinase can lead to rapid substrate consumption or autophosphorylation, making it appear as though the inhibitor is less potent. Optimize the kinase concentration to ensure the reaction remains in the linear range. |
Issue 3: Little to no inhibition observed.
If this compound does not appear to inhibit the kinase activity, review these possibilities:
| Potential Cause | Troubleshooting Steps |
| Inactive Kinase | Ensure the purity and activity of your recombinant ALK4 or ALK5 enzyme. Use a highly purified preparation from a reputable source. Contaminating kinases in the preparation could lead to misleading results. |
| Inappropriate Substrate | Confirm that you are using a suitable substrate for ALK4/ALK5 and that your detection method for substrate phosphorylation is optimized. |
| Assay Signal Interference | The compound itself may interfere with the assay's detection system (e.g., autofluorescence in fluorescence-based assays or inhibition of a reporter enzyme in luminescence-based assays). Run a control experiment with this compound in the absence of the kinase to check for such interference. |
Experimental Protocols
Key Experiment 1: Western Blot for Phospho-SMAD2
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of SMAD2 in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line and basal pathway activity, you may serum-starve the cells for 4-6 hours to reduce background phosphorylation.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture media. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand, such as TGF-β1 (e.g., 5 ng/mL), for 30-60 minutes to induce SMAD2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2 and total SMAD2 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Key Experiment 2: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare an appropriate kinase buffer (composition may vary depending on the kinase).
-
ATP Solution: Prepare a stock solution of ATP and dilute it to the desired working concentration in the kinase buffer. The final ATP concentration should ideally be at or near the Km for the kinase.
-
Kinase Solution: Dilute recombinant ALK4 or ALK5 to the desired working concentration in kinase buffer.
-
Substrate Solution: Prepare the substrate (e.g., a fluorescently labeled peptide or a protein like SMAD2) in kinase buffer.
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution of this compound.
-
-
Assay Procedure:
-
Add the kinase, substrate, and this compound (or DMSO vehicle) to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a predetermined time at the optimal reaction temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified TGF-β/Activin signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for assessing pSMAD2 inhibition by this compound.
References
Common issues with TP-008 stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TP-008, a potent and selective chemical probe for Activin Receptor-like Kinase 4 (ALK4) and ALK5.[1] This guide addresses common issues related to the stability, degradation, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1).[1] It functions by blocking the kinase activity of these receptors, thereby inhibiting the downstream signaling pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general best practices for storing and handling small molecule kinase inhibitors should be followed. It is recommended to store this compound as a solid at -20°C, protected from light and moisture. For stock solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended concentration of this compound for use in cellular assays?
A3: The recommended concentration for cellular use is typically in the range of 1-10 µM.[2] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Is this compound selective for ALK4 and ALK5?
A4: this compound has been shown to be a highly selective inhibitor for ALK4 and ALK5. In a broad kinase panel screening, no significant off-target activities were observed at a concentration of 1 µM.[3] However, some minor off-target effects have been noted at higher concentrations, so it is crucial to use the lowest effective concentration and consider appropriate controls.[2]
Q5: How should I prepare a stock solution of this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound stock solution. 2. Prepare a fresh solid stock solution. 3. Verify the purity of the compound using analytical methods like HPLC. |
| Incorrect Concentration: The concentration of this compound used may be too low for the specific cell line or assay. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure accurate dilution of the stock solution. | |
| Cell Line Resistance: The cell line used may be resistant to ALK4/5 inhibition. | 1. Confirm the expression and activity of ALK4/5 in your cell line. 2. Consider using a different cell line with known sensitivity to ALK4/5 inhibitors. | |
| Unexpected off-target effects | High Concentration: Using this compound at a concentration that is too high can lead to off-target effects. | 1. Lower the concentration of this compound to the lowest effective dose. 2. Include a negative control compound if available. 3. Use a secondary inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition. |
| Compound Promiscuity: While selective, at higher concentrations, this compound may interact with other kinases. | 1. Consult a kinase selectivity database for potential off-targets of this compound. 2. Use orthogonal methods, such as siRNA or CRISPR-Cas9, to validate the role of ALK4/5 in the observed phenotype. | |
| Poor solubility in aqueous media | Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers, leading to precipitation. | 1. Ensure the final concentration of DMSO in the assay medium is kept low (typically <0.5%) and is consistent across all conditions. 2. Visually inspect for any precipitate after adding this compound to the aqueous buffer. 3. Consider using a formulation with solubility-enhancing excipients if compatible with the experimental setup. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound compound in a hot air oven at 80°C for 48 hours. Then, dissolve it in the initial solvent.
-
Photolytic Degradation: Expose the this compound stock solution to direct sunlight or a UV lamp for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: Cellular Assay to Determine the IC50 of this compound
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 1 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
-
Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
4. Viability/Proliferation Assay:
-
Assess cell viability or proliferation using a suitable assay, such as MTT, MTS, or a luciferase-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
5. Data Analysis:
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: ALK4/5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
How to improve the efficacy of TP-008 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TP-008, a potent and selective chemical probe for Activin Receptor-like Kinase 4 (ALK4) and ALK5. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the efficacy of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of ALK4 and ALK5, which are type I receptors for the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] It functions by blocking the kinase activity of these receptors, thereby preventing the phosphorylation of their downstream substrates, SMAD2 and SMAD3.[1][2] This inhibition effectively disrupts the TGF-β signaling cascade.[2]
Q2: What is the recommended concentration of this compound for cell-based assays?
The recommended concentration for cellular use is between 1-10 µM. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is there a negative control compound available for this compound?
Yes, a structurally related but inactive control compound has been developed for this compound, which can be used to distinguish on-target from off-target effects.
Q4: What are the solubility and storage recommendations for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution. The stability of this compound in cell culture media over long incubation periods should be determined empirically, as components in the media can affect compound stability.
Q5: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor for ALK4 and ALK5. Kinome-wide screening has demonstrated that it has minimal off-target activity at concentrations effective for ALK4/5 inhibition. However, as with any kinase inhibitor, it is crucial to consider potential off-target effects and use appropriate controls.
Troubleshooting Guide
General Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of pSMAD2/3 | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 3. Cell Line Insensitivity: The cell line may not be responsive to TGF-β signaling or may have a low expression of ALK4/5. 4. Assay Issues: Problems with the Western blot or other readout methods. | 1. Verify Compound Integrity: Use a fresh vial of this compound. Confirm the concentration of your stock solution. 2. Perform a Dose-Response Curve: Titrate this compound over a range of concentrations (e.g., 0.1 to 10 µM) to determine the IC50 in your system. 3. Confirm Pathway Activity: Ensure your cell line responds to TGF-β stimulation by checking for a robust increase in pSMAD2/3 levels. 4. Optimize Assay Protocol: Include positive and negative controls in your assay. For Western blotting, ensure efficient protein transfer and use validated antibodies. |
| High Cellular Toxicity | 1. High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or solvent. | 1. Lower the Concentration: Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Control for Solvent Effects: Ensure the final concentration of DMSO is consistent across all conditions and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. 3. Perform a Viability Assay: Use an assay like MTT or CellTiter-Glo to determine the cytotoxic concentration (CC50) of this compound in your cell line. |
| Variability Between Experiments | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. 2. Inconsistent Compound Handling: Differences in the preparation and dilution of this compound stock solutions. 3. Assay Variability: Technical variations in the experimental procedure. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a consistent density. Maintain consistent serum conditions. 2. Standardize Compound Preparation: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. 3. Maintain Consistent Assay Protocols: Follow a standardized protocol for all experiments and include appropriate controls. |
Resistance to this compound Treatment
| Problem | Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. On-Target Mutations: Mutations in the ALK4 or ALK5 kinase domain can prevent this compound binding. 2. Bypass Signaling Pathways: Activation of alternative signaling pathways (e.g., EGFR, c-Met) can compensate for ALK4/5 inhibition. 3. Epithelial-to-Mesenchymal Transition (EMT): TGF-β signaling itself can induce EMT, which is associated with drug resistance. | 1. Sequence ALK4/5: Analyze the kinase domains of ALK4 and ALK5 in resistant cells to identify potential mutations. 2. Profile Kinase Activity: Use phosphoproteomics or kinase activity assays to identify upregulated bypass pathways. Consider combination therapy with inhibitors of the identified pathways. 3. Characterize EMT Markers: Assess the expression of EMT markers (e.g., vimentin, N-cadherin) in resistant cells. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| ACVR1B (ALK4) | Lanthascreen | 25 |
| ACVR1B (ALK4) | Radioactive kinase assay | 300 |
| TGFBR1 (ALK5) | Lanthascreen | Not specified |
| TGFBR1 (ALK5) | Radioactive kinase assay | Not specified |
Data from the Chemical Probes Portal.
Table 2: Selectivity of this compound in a Kinase Panel
| Kinase | % Inhibition at 10 µM | Ki (nM) |
| HTR2B | 70% | 1881 |
| PDE10A | 73% | Not specified |
This compound was shown to be clean in a KINOMEscan, with off-targets > 20 µM in a NanoBRET assay. The closest off-targets in a diversity panel are listed above. Data from the Chemical Probes Portal.
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2 Inhibition
This protocol details the steps to assess the inhibition of TGF-β-induced SMAD2 phosphorylation by this compound.
1. Cell Culture and Treatment: a. Seed a TGF-β responsive cell line (e.g., A549, HaCaT) in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour. d. Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary antibodies against phospho-SMAD2 and total SMAD2 overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound engages with its target, ALK4/5, in intact cells.
1. Cell Treatment: a. Treat intact cells with this compound or a vehicle control for a defined period.
2. Heating: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).
3. Lysis and Separation: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge to separate the soluble fraction from the precipitated proteins.
4. Detection: a. Analyze the soluble fraction by Western blot using an antibody against ALK4 or ALK5. b. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
Addressing off-target effects of TP-008
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TP-008 in their experiments. The information herein is intended to help address potential issues related to the off-target effects of this chemical probe.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a chemical probe that primarily targets the serine/threonine kinases Activin A receptor type II-like kinase 4 (ACVR1B), also known as ALK4, and Transforming growth factor-beta receptor type 1 (TGFBR1), also known as ALK5.[1][2] It acts as an inhibitor of these receptors.[1]
Q2: What is the recommended concentration for cellular use?
The recommended concentration for cellular use of this compound is in the range of 1-10 µM.[1] However, it is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: What are the known off-target effects of this compound?
While this compound is considered a relatively clean kinase inhibitor, some off-target activities have been reported.[1] In a diversity panel screen at 10 µM, it showed 65% inhibition of HTR2B (5-hydroxytryptamine receptor 2B) and 73% inhibition of PDE10A (Phosphodiesterase 10A). A GPCR scan also indicated activity on HTR2B with a Ki of 1881 nM. It is important to consider these potential off-target effects when interpreting experimental results.
Q4: Is there a control compound available for this compound?
The availability of a specific control compound for this compound is not explicitly mentioned in the provided search results. A good negative control would be a structurally similar but inactive molecule. If an established negative control is unavailable, using a structurally unrelated inhibitor of the same target or employing genetic knockdown/knockout of the target can help validate the on-target effects of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Verify that this compound inhibits the phosphorylation of downstream targets of the TGF-β pathway, such as SMAD2/3, in your cellular system.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound to ensure the observed effect is concentration-dependent and correlates with the known IC50 values for ACVR1B and TGFBR1.
-
-
Rule Out Known Off-Targets:
-
If your experimental system expresses HTR2B or PDE10A, consider if their inhibition could explain the observed phenotype.
-
Use a more specific inhibitor for these off-targets, if available, to see if it phenocopies the effect of this compound.
-
-
Employ Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ACVR1B and/or TGFBR1. The resulting phenotype should mimic the on-target effects of this compound.
-
Issue 2: Observed cellular toxicity at higher concentrations.
Possible Cause: High concentrations of this compound may lead to off-target toxicity. In vivo studies with a related compound (TGFβRI-IN-2) have shown cardiovascular toxicity at high doses.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where this compound is not cytotoxic to your cells.
-
Aim to use the lowest effective concentration that still provides significant on-target inhibition.
-
-
Monitor for Apoptosis:
-
Use assays such as Annexin V staining or caspase activity assays to determine if the observed toxicity is due to apoptosis.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Potency (IC50) | Assay Type |
| ACVR1B | 25 nM | Lanthascreen |
| ACVR1B | 300 nM | Radioactive kinase assay |
Data sourced from the Chemical Probes Portal.
Table 2: Off-Target Selectivity of this compound
| Off-Target | Inhibition at 10 µM | Assay Type |
| HTR2B | 65% | Diversity panel (Ricerca) |
| PDE10A | 73% | Diversity panel (Ricerca) |
| HTR2B | Ki = 1881 nM | GPCR scan |
Data sourced from the Chemical Probes Portal.
Experimental Protocols
Protocol 1: Western Blot for SMAD2/3 Phosphorylation
-
Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand, such as TGF-β1 (e.g., 5 ng/mL), for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Protocol 2: Kinome Profiling to Identify Off-Targets
For a comprehensive analysis of this compound's selectivity, a kinome-wide profiling assay is recommended. Several commercial services offer this, such as KINOMEscan™ (DiscoverX) or the Kinase Profiling Service from Reaction Biology Corp.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.
-
Screening: The compound is screened against a large panel of purified, active kinases (typically >400).
-
Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentration. Hits are often defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).
-
IC50 Determination: For significant hits, follow-up dose-response experiments are performed to determine the IC50 values.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Refining TP-008 Delivery for Enhanced Therapeutic Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of TP-008, a novel therapeutic peptide designed to promote tissue regeneration and repair. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental application of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability of this compound | 1. Degradation by Proteases: Peptide is being broken down before reaching the target site. 2. Poor Cellular Uptake: The delivery vehicle is not efficiently internalizing into target cells. 3. Suboptimal Formulation: The carrier system is not effectively protecting or releasing this compound. | 1. Co-administer with protease inhibitors (use with caution and appropriate controls). 2. Encapsulate this compound in a protective delivery system such as liposomes or polymeric nanoparticles. 3. Optimize the formulation by adjusting the polymer-to-peptide ratio or lipid composition. 4. Consider conjugating this compound with cell-penetrating peptides (CPPs). |
| High Off-Target Effects | 1. Non-specific Binding: The delivery vehicle or this compound itself is binding to unintended tissues. 2. Systemic Distribution: The delivery method results in widespread distribution rather than localized action. | 1. Incorporate targeting ligands (e.g., antibodies, aptamers) onto the surface of the delivery vehicle. 2. Employ localized delivery methods such as injectable hydrogels or microneedle patches for direct application to the target site.[1] |
| Inconsistent Experimental Results | 1. Variability in Formulation: Inconsistent preparation of the this compound delivery system. 2. Improper Storage: Degradation of this compound or the delivery vehicle due to incorrect storage conditions. 3. Inaccurate Dosing: Errors in calculating the final concentration of active this compound. | 1. Standardize the formulation protocol, ensuring consistent parameters (e.g., sonication time, temperature). 2. Store this compound and its formulations at the recommended temperature (typically -20°C or -80°C) and protect from light. 3. Perform a peptide quantification assay (e.g., BCA assay) on the final formulation to confirm the concentration. |
| Precipitation of this compound during Formulation | 1. Poor Solubility: this compound may have limited solubility in the chosen buffer or solvent. 2. pH Incompatibility: The pH of the solution may be at the isoelectric point of the peptide. | 1. Test a range of biocompatible solvents or buffer systems. 2. Adjust the pH of the formulation buffer to be at least 1-2 units away from the isoelectric point of this compound. 3. Incorporate solubilizing excipients into the formulation. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a synthetic peptide analog of a naturally occurring growth factor.[2] It is believed to initiate the healing process by binding to specific cell surface receptors, which in turn activates a cascade of intracellular signaling pathways.[2] These pathways are thought to promote cell proliferation, migration, and differentiation, as well as upregulate the expression of genes involved in tissue repair.[2]
Figure 1: Proposed signaling pathway of this compound.
2. Which delivery systems are recommended for in vitro studies with this compound?
For in vitro experiments, the choice of delivery system depends on the specific research question. A simple saline-based buffer may suffice for initial dose-response studies. However, to improve cellular uptake and mimic in vivo conditions more closely, carrier-based systems such as liposomes or hydrogels are recommended.
3. How can I assess the encapsulation efficiency of this compound in nanoparticles?
To determine the encapsulation efficiency, you can use an indirect method. First, centrifuge the nanoparticle suspension to pellet the nanoparticles. Then, measure the concentration of free this compound in the supernatant using a suitable peptide quantification assay (e.g., HPLC or a colorimetric assay like the BCA assay). The encapsulation efficiency can be calculated using the following formula:
Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100
4. What are the critical quality attributes to consider when formulating this compound?
The critical quality attributes for a this compound formulation include:
-
Particle Size and Distribution: Affects cellular uptake and biodistribution.
-
Zeta Potential: Influences stability and interaction with cell membranes.
-
Encapsulation Efficiency: Determines the amount of active peptide delivered.
-
In Vitro Release Profile: Characterizes the rate at which this compound is released from the carrier.
-
Purity and Stability: Ensures the integrity of the peptide throughout its shelf life.
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Liposomes
This protocol describes the preparation of this compound loaded liposomes using the thin-film hydration method.
Materials:
-
This compound peptide
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve PC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Create a thin lipid film by removing the organic solvents using a rotary evaporator at a controlled temperature.
-
Hydrate the lipid film with a PBS solution containing a known concentration of this compound by vortexing for 15-30 minutes.
-
To reduce the size of the multilamellar vesicles, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
For a uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Store the final formulation at 4°C.
References
Technical Support Center: Overcoming Resistance to TP-008 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with TP-008, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in cell lines?
A primary mechanism of acquired resistance to this compound is the upregulation of drug efflux pumps, particularly the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is a transmembrane protein that actively transports a wide range of xenobiotics, including this compound, out of the cell, thereby reducing the intracellular drug concentration and its cytotoxic efficacy.
Q2: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental (sensitive) cell line.[1] A significant increase in the IC50 value indicates the development of resistance. This is commonly measured using a cell viability assay, such as the MTT or MTS assay.[1]
Q3: What are the general strategies to overcome this compound resistance in vitro?
Several strategies can be employed to overcome resistance to this compound in vitro:[1]
-
Combination Therapy : Using this compound in combination with other agents can be highly effective.[1][2] This can involve:
-
Efflux Pump Inhibitors : Compounds that block the function of drug efflux pumps, thereby increasing the intracellular concentration of this compound.
-
Inhibitors of Alternative Signaling Pathways : Targeting compensatory pathways that resistant cells rely on for survival.
-
Other Chemotherapeutic Agents : Using a second cytotoxic drug with a different mechanism of action can create a synergistic effect.
-
-
Targeted Therapy : If a specific mutation in the drug target is identified, a second-generation inhibitor designed to bind to the mutated target may be effective.
-
Epigenetic Modulators : Drugs that alter the epigenetic landscape of cancer cells can sometimes re-sensitize them to the primary therapy.
Troubleshooting Guide
Issue: Increased IC50 of this compound in my cell line.
This is a common indication of acquired drug resistance. The following steps will help you to confirm and characterize the resistance.
1. Confirm Resistance with IC50 Determination
-
Protocol : Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 of this compound in both the suspected resistant cell line and the parental (sensitive) cell line.
-
Expected Outcome : A significant fold-increase in the IC50 value in the suspected resistant line compared to the parental line confirms resistance.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | 10 | 1 |
| Resistant Cell Line | 250 | 25 |
2. Investigate the Role of Efflux Pumps
-
Hypothesis : The resistance is mediated by the overexpression of the ABCB1 drug efflux pump.
-
Experiments :
-
Western Blot for ABCB1 : To determine the protein expression level of ABCB1.
-
Rhodamine 123 Efflux Assay : A functional assay to measure the activity of ABCB1.
-
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for ABCB1 Expression
-
Protein Extraction : Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Preparation : Harvest and resuspend cells in a suitable buffer.
-
Dye Loading : Incubate the cells with Rhodamine 123 (a substrate of ABCB1) for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing : Wash the cells twice with ice-cold PBS to remove excess dye.
-
Efflux Phase : Resuspend the cells in fresh, pre-warmed medium (with or without an efflux pump inhibitor like verapamil as a control) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis : Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Interpretation : Resistant cells with high ABCB1 activity will show lower intracellular fluorescence due to increased efflux of Rhodamine 123. The addition of an ABCB1 inhibitor should increase the intracellular fluorescence in resistant cells.
Visual Guides
References
TP-008 experimental variability and reproducibility
Disclaimer: The following information is provided as a representative technical guide for a hypothetical kinase inhibitor, designated TP-008. As "this compound" does not correspond to a publicly documented agent, this content is intended to serve as a practical example for researchers working with novel small molecule inhibitors, addressing common challenges in experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental evaluation of this compound.
Question 1: We are observing significant variability in our IC50 measurements for this compound in our in vitro kinase assays. What are the potential causes and how can we mitigate this?
Answer: Inconsistent IC50 values for this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Compound Solubility and Stability:
-
Issue: this compound may have poor solubility in aqueous assay buffers, leading to precipitation and an inaccurate effective concentration. The compound may also be unstable in your specific buffer conditions.
-
Recommendation: Always prepare fresh dilutions of this compound from a concentrated stock in 100% DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can affect enzyme activity. Visually inspect for any precipitation after dilution into the assay buffer. Consider using a solubility-enhancing agent in your buffer if the issue persists, but validate its effect on kinase activity first.
-
-
Assay Reagent Quality and Consistency:
-
Issue: Variability in the quality and concentration of the kinase, substrate, or ATP can significantly impact results.
-
Recommendation: Use high-quality, purified kinase and substrate from a reputable vendor. Aliquot reagents upon receipt to minimize freeze-thaw cycles. Ensure the ATP concentration is carefully controlled and ideally at or near the Km for the specific kinase, as IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration.
-
-
Experimental Plate Setup:
-
Issue: "Edge effects" on microplates can lead to inconsistent results in the outer wells due to evaporation.
-
Recommendation: Avoid using the outermost wells of your assay plates for experimental data points. Instead, fill these wells with buffer or media to create a humidity barrier. Ensure proper plate sealing during incubations.
-
Question 2: Our cell-based assays show a weaker than expected effect of this compound on cell viability compared to its potent in vitro kinase inhibition. Why might this be the case?
Answer: A discrepancy between in vitro potency and cellular activity is a common challenge. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target at effective concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Intracellular Protein Binding: High levels of non-specific binding to intracellular proteins can reduce the free concentration of this compound available to engage its target.
-
Cell Line Dependence: The signaling pathway targeted by this compound may not be a critical driver of proliferation in the chosen cell line.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker assay (e.g., Western blot for phospho-target) to verify that this compound is binding to its intended target within the cell.
-
Test in Different Cell Lines: Profile this compound across a panel of cell lines with known genetic backgrounds to identify those where the target pathway is active and essential.
-
Co-administration with Efflux Pump Inhibitors: As a diagnostic experiment, consider co-administering this compound with a known efflux pump inhibitor to see if cellular activity is enhanced.
Quantitative Data Summary
The following tables provide representative data for the hypothetical kinase inhibitor this compound, targeting the ABL1 kinase.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Technology | ATP Concentration (µM) |
| ABL1 (non-mutant) | 5.2 | ADP-Glo™ | 10 |
| ABL1 (T315I mutant) | > 1000 | ADP-Glo™ | 10 |
| SRC | 85 | ADP-Glo™ | 10 |
| LCK | 150 | ADP-Glo™ | 10 |
| EGFR | > 5000 | ADP-Glo™ | 10 |
| VEGFR2 | > 5000 | ADP-Glo™ | 10 |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | ABL1 Status | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | BCR-ABL1 Fusion | 25 |
| Ba/F3 | Pro-B Cell Line | BCR-ABL1 Transduced | 30 |
| HL-60 | Acute Promyelocytic Leukemia | ABL1 Wild-Type | > 10,000 |
| A549 | Non-Small Cell Lung Cancer | ABL1 Wild-Type | > 10,000 |
Experimental Protocols
Protocol 1: ABL1 In Vitro Kinase Assay (ADP-Glo™)
This protocol describes the measurement of this compound's inhibitory activity against the ABL1 kinase.
Materials:
-
Recombinant ABL1 kinase (e.g., SignalChem)
-
Poly-Glu,Tyr (4:1) substrate (e.g., Sigma-Aldrich)
-
ATP (e.g., Sigma-Aldrich)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
This compound compound in 100% DMSO
-
White, opaque 384-well assay plates
Methodology:
-
Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
In the 384-well plate, add 25 nL of the this compound dilution series.
-
Add 5 µL of a 2X kinase/substrate solution (containing ABL1 kinase and Poly-Glu,Tyr substrate in Kinase Buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in Kinase Buffer) to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-CRKL Inhibition in K562 Cells
This protocol assesses the ability of this compound to inhibit the downstream signaling of BCR-ABL1 by measuring the phosphorylation of its substrate, CRKL.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound in 100% DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-CRKL (Tyr207), Rabbit anti-total CRKL
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
Methodology:
-
Seed K562 cells in a 6-well plate and allow them to grow overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CRKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CRKL antibody as a loading control.
Visualizations
Caption: Signaling pathway of BCR-ABL1 and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro ADP-Glo™ kinase assay.
Technical Support Center: Minimizing Toxicity of TCB-008 in Animal Studies
Disclaimer: Information regarding a specific therapeutic agent designated "TP-008" is not publicly available. This technical support guide has been created for a hypothetical T-cell engaging bispecific antibody (TCB), herein referred to as TCB-008. The following content is based on established principles and published data for this class of molecules and is intended to provide guidance for researchers encountering and managing toxicities in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with TCB-008 in animal studies?
A1: The most significant and common toxicity associated with T-cell engaging bispecific antibodies like TCB-008 is Cytokine Release Syndrome (CRS).[1][2][3][4] CRS is a systemic inflammatory response triggered by the activation of T-cells, leading to a rapid and massive release of inflammatory cytokines.[5] Key cytokines involved include interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). Clinical manifestations in animal models can range from mild, transient symptoms to severe, life-threatening conditions resembling sepsis.
Q2: What are the typical signs of Cytokine Release Syndrome (CRS) in mouse models?
A2: In mouse models, particularly humanized mice, signs of CRS can be subtle but are important to monitor closely. Common clinical signs include:
-
Ruffled fur
-
Hunched posture
-
Reduced mobility or lethargy
-
Rapid breathing
-
Weight loss
-
Changes in body temperature (transient hypothermia or fever)
Researchers often use a clinical scoring system to quantify the severity of these signs.
Q3: How can I monitor for CRS in my animal studies?
A3: A multi-faceted approach is recommended for monitoring CRS:
-
Clinical Observations: Regular and detailed clinical scoring of the animals is crucial.
-
Body Weight and Temperature: Daily monitoring of body weight and temperature can indicate the onset and severity of CRS.
-
Cytokine Profiling: Blood samples should be collected at key time points (e.g., 2, 6, 24, and 48 hours post-dose) to measure the levels of key human cytokines such as IL-2, IL-6, IFN-γ, and TNF-α using methods like ELISA or multiplex bead assays.
-
Hematology and Clinical Chemistry: Analysis of blood samples for changes in immune cell populations (e.g., T-cell activation markers like CD25 and CD69), and markers of organ damage (e.g., liver enzymes) can provide additional information on toxicity.
Q4: What are the primary strategies to minimize TCB-008-induced CRS?
A4: Several strategies can be employed to mitigate CRS in preclinical studies:
-
Step-Up Dosing: This is a common and effective strategy where the initial dose is low and is gradually increased over time to the target therapeutic dose. This allows the immune system to acclimate, reducing the intensity of the initial cytokine surge.
-
Prophylactic Treatment: Administration of immunosuppressive agents prior to TCB-008 infusion can dampen the cytokine response. Commonly used agents include corticosteroids like dexamethasone.
-
Cytokine Blockade: Co-administration of antibodies that block key cytokines, such as tocilizumab (an anti-IL-6 receptor antibody), can be highly effective in controlling CRS.
-
Molecular Engineering: Modifying the TCB molecule itself, for instance by reducing the binding affinity for the CD3 receptor on T-cells, can result in a more controlled T-cell activation and reduced cytokine release.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mortality in animals at the initial dose. | The starting dose is too high, leading to severe, uncontrolled CRS. | Immediately halt the experiment. Re-evaluate the starting dose based on in vitro potency data. Implement a step-up dosing regimen. Consider prophylactic treatment with dexamethasone. |
| High levels of pro-inflammatory cytokines (e.g., IL-6, IFN-γ) without severe clinical signs. | Early stage of CRS or a donor-specific response in humanized mice. | Continue close monitoring of clinical signs, body weight, and temperature. Be prepared to intervene with supportive care or a cytokine-blocking agent if clinical signs worsen. |
| Clinical signs of CRS are observed, but cytokine levels are not significantly elevated. | The timing of blood collection may have missed the cytokine peak. Cytokine release can be transient. | Review your blood collection time points. The peak of cytokine release is often within the first 24 hours post-dose. Consider adding earlier and more frequent sampling points in your next study. |
| Evidence of off-target toxicity (e.g., elevated liver enzymes, organ damage on histopathology). | The target antigen of TCB-008 may be expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity. | Perform a thorough expression analysis of the target antigen in a panel of normal tissues from the animal species being used. If low-level expression is confirmed, this may be an inherent liability of the target. Consider engineering the TCB for higher tumor specificity or lower affinity. |
| Neurotoxicity signs (e.g., seizures, ataxia) are observed. | This is a known, though less common, toxicity of T-cell engaging therapies, referred to as Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). The mechanisms are not fully understood but are linked to the inflammatory environment created by CRS. | Management is challenging. High-dose corticosteroids are often used. This is a serious toxicity that may limit the therapeutic window of the TCB. |
Experimental Protocols
Protocol 1: In Vivo Murine Cytokine Release Assay
This protocol is designed for humanized mouse models to assess the level of human cytokine release following administration of TCB-008.
Materials:
-
Humanized mice (e.g., PBMC or CD34+ HSC engrafted immunodeficient mice).
-
TCB-008 and vehicle control.
-
Blood collection supplies (e.g., EDTA-coated micro-hematocrit tubes).
-
Multiplex cytokine assay kit for human cytokines (e.g., IL-2, IL-6, IL-10, IFN-γ, TNF-α).
Procedure:
-
Acclimatize animals for at least one week before the study begins.
-
Collect a baseline blood sample (pre-dose).
-
Administer TCB-008 or vehicle control via the intended clinical route (e.g., intravenous injection).
-
Collect blood samples at specified time points post-administration (e.g., 2, 6, 24, 48, and 72 hours). A typical volume is 50-100 µL per time point.
-
Process blood samples immediately to separate plasma by centrifugation. Store plasma at -80°C until analysis.
-
Analyze plasma samples for cytokine concentrations using a multiplex bead-based assay according to the manufacturer's instructions.
-
Monitor animals for clinical signs of CRS, body weight, and temperature throughout the experiment.
Protocol 2: Step-Up Dosing Regimen to Mitigate CRS
This protocol provides an example of a step-up dosing schedule in cynomolgus monkeys, a relevant non-human primate model. Doses should be adapted based on the potency of the specific TCB.
Objective: To safely achieve a target dose of 100 µg/kg of TCB-008 while minimizing CRS.
Procedure:
-
Day 1: Administer a low initial dose of TCB-008 (e.g., 1 µg/kg).
-
Day 2: If no severe toxicity is observed, administer an intermediate dose (e.g., 10 µg/kg).
-
Day 3: If the animal remains stable, administer the target dose (e.g., 100 µg/kg).
-
Throughout the dosing period, conduct intensive monitoring including:
-
Continuous or frequent body temperature measurements.
-
Clinical observations for signs of toxicity.
-
Blood collection for cytokine analysis at pre-dose and multiple time points after each dose.
-
-
Following the final dose, continue monitoring for at least 72 hours.
This approach has been shown to significantly reduce peak cytokine levels compared to a single high dose.
Quantitative Data Summary
Table 1: Effect of a Step-Up Dosing Regimen on Peak Cytokine Levels in Cynomolgus Monkeys
Data is hypothetical but based on published findings for a surrogate T-cell redirecting bispecific antibody.
| Cytokine | Single Dose (1000 µg/kg) Peak Level (pg/mL) | Ascending Dose (up to 1000 µg/kg) Peak Level (pg/mL) | % Reduction |
| IL-6 | 60,095 | 1,221 | 98.0% |
| TNF-α | 353 | 14 | 96.0% |
| IFN-γ | 123 | 16 | 87.0% |
| IL-2 | 2,219 | 42 | 98.1% |
Table 2: Impact of Prophylactic Dexamethasone on TCB-Induced Cytokine Release In Vitro
Data is hypothetical and illustrative of typical experimental outcomes.
| Cytokine | TCB-008 Alone (pg/mL) | TCB-008 + Dexamethasone (pg/mL) | % Inhibition |
| IFN-γ | 15,000 | 3,000 | 80% |
| TNF-α | 8,000 | 2,400 | 70% |
| IL-6 | 5,000 | 2,000 | 60% |
Mandatory Visualizations
Caption: TCB-008 mediated immunological synapse and cytokine release pathway.
References
- 1. Translatable preclinical mouse models for assessment of T-cell engager-induced CRS | Poster | genOway [genoway.com]
- 2. Toxicity induced by a bispecific T cell redirecting protein is mediated by both T cells and myeloid cells in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TP-008 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with TP-008, a potent dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a chemical probe that acts as a dual inhibitor of the serine/threonine kinases ALK4 and ALK5.[1] By blocking the kinase activity of these receptors, this compound prevents the phosphorylation of their downstream targets, primarily SMAD2 and SMAD3.[1] This inhibition disrupts the canonical TGF-β and Activin signaling pathways.
Q2: What is the recommended concentration range for this compound in cellular assays?
A2: A concentration of 1-10 µM is generally recommended for cellular use. For initial experiments, a dose-response study is advised to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I pre-incubate my cells with this compound before adding a ligand like TGF-β or Activin A?
A3: A pre-incubation time of 1 to 2 hours with this compound before ligand stimulation is a common starting point.[2][3] However, the optimal pre-incubation time may vary depending on the cell type and the specific experimental goals.
Q4: What is the optimal stimulation time with TGF-β or Activin A to observe inhibition of SMAD2 phosphorylation?
A4: Maximal phosphorylation of SMAD2 in response to ligands like TGF-β is typically observed between 30 and 60 minutes.[2] Therefore, a stimulation time within this window is recommended for assessing the inhibitory effect of this compound.
Q5: Can this compound have off-target effects?
A5: While this compound is a highly selective inhibitor, like all small molecules, it has the potential for off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of ALK4/ALK5.
Troubleshooting Guides
Problem 1: No inhibition of SMAD2 phosphorylation is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Confirm the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line. Ensure proper storage conditions as recommended by the supplier. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 for your specific cell line. |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with this compound to allow for adequate cell penetration and target engagement. Test a time course of pre-incubation (e.g., 1, 2, 4 hours). |
| Ligand Stimulation Issues | Verify the activity of your TGF-β or Activin A ligand. Ensure the stimulation time is optimal for inducing a robust SMAD2 phosphorylation signal in your control cells. |
| Western Blotting Problems | Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation state of SMAD2. Use a validated antibody specific for phosphorylated SMAD2 (Ser465/467) and optimize antibody dilutions. |
| Low ALK4/ALK5 Expression | Confirm the expression of ALK4 and ALK5 in your cell line using techniques like Western Blot or qPCR. If expression is low, consider using a different cell model. |
Problem 2: High background or non-specific bands in the Western blot for phosphorylated SMAD2.
| Possible Cause | Troubleshooting Step |
| Antibody Cross-reactivity | Use a highly specific and validated primary antibody for phosphorylated SMAD2. Check the manufacturer's datasheet for any known cross-reactivities. |
| Inadequate Blocking | Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can increase background. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding. |
| High Secondary Antibody Concentration | Titrate the secondary antibody to the lowest concentration that still provides a strong specific signal. |
Experimental Protocols
Protocol: Western Blot Analysis of SMAD2 Phosphorylation Inhibition by this compound
This protocol provides a general framework. Optimization for specific cell lines and conditions is recommended.
1. Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
2. Serum Starvation:
-
The following day, replace the growth medium with a serum-free or low-serum medium.
-
Serum-starve the cells for 4-24 hours, depending on the cell type, to reduce basal signaling.
3. This compound Pre-treatment:
-
Prepare working solutions of this compound in a serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
4. Ligand Stimulation:
-
Add the appropriate ligand (e.g., TGF-β1 at 5 ng/mL or Activin A at 50 ng/mL) to each well, except for the unstimulated control.
-
Incubate for 30-60 minutes at 37°C.
5. Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
6. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
7. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Example Incubation Times for this compound Experiments
| Step | Duration | Purpose |
| Serum Starvation | 4 - 24 hours | Reduce basal signaling pathway activation. |
| This compound Pre-incubation | 1 - 2 hours | Allow for inhibitor uptake and target engagement. |
| Ligand Stimulation | 30 - 60 minutes | Induce maximal phosphorylation of SMAD2 for inhibition assessment. |
Mandatory Visualizations
Caption: Canonical TGF-β/Activin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
Validation & Comparative
Validating the Efficacy of ALK4/5 Inhibition in Preclinical Models: A Comparative Guide to TP-008, Galunisertib, and RepSox
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway, primarily mediated by Activin Receptor-Like Kinase 4 (ALK4) and ALK5, is a critical regulator of cellular processes frequently dysregulated in cancer and fibrosis. Inhibition of these kinases presents a promising therapeutic strategy. This guide provides a comparative overview of three key small molecule inhibitors: TP-008, a potent and selective chemical probe, and two clinical and preclinical stage compounds, Galunisertib and RepSox. While in vivo efficacy data for this compound in preclinical models remains limited in publicly available literature, this document summarizes its potent in vitro activity alongside the extensive preclinical data for Galunisertib and RepSox to offer a valuable resource for researchers investigating the therapeutic potential of ALK4/5 inhibition.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound, Galunisertib, and RepSox share a common mechanism of action by competitively inhibiting the ATP-binding site of the ALK4 and ALK5 receptor serine/threonine kinases. This inhibition prevents the phosphorylation of downstream SMAD2 and SMAD3 proteins, thereby blocking the canonical TGF-β signaling cascade. The abrogation of SMAD signaling leads to the modulation of gene expression involved in cell proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.
Comparative In Vitro Potency
This table summarizes the reported in vitro potencies of this compound, Galunisertib, and RepSox against their primary targets.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ALK4 | 45 | Biochemical Assay | [1] |
| ALK5 | 12 | Biochemical Assay | [1] | |
| Galunisertib (LY2157299) | ALK5 | 51 ± 5 | Biochemical Assay | [1] |
| RepSox | ALK5 | 4 | Cellular Assay (Autophosphorylation) | [2] |
| ALK5 | 23 | Cellular Assay (Binding in HepG2 cells) | [2] |
Preclinical Efficacy in Cancer Models
Galunisertib in Oncology
Galunisertib has shown efficacy in delaying primary tumor growth in several preclinical models.
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Glioblastoma (U87MG xenograft) | Immune compromised mice | Galunisertib (25 mg/kg) + Lomustine | Significant reduction in tumor volume compared to single agents | |
| Breast Cancer (4T1 syngeneic) | Immune competent mice | Galunisertib (75 mg/kg BID) | Significant tumor growth delay | |
| Lung Cancer (Calu6 xenograft) | Immune compromised mice | Galunisertib (75 mg/kg BID) | Significant tumor growth delay | |
| Hepatocellular Carcinoma (Orthotopic HepG2-Luc) | NOG mice | Galunisertib | Statistically significant reduction in target mRNA levels |
RepSox in Oncology
RepSox has demonstrated efficacy in inhibiting tumor growth in osteosarcoma models.
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Osteosarcoma (143B xenograft) | Nude mice | RepSox (5 mg/kg or 20 mg/kg, every other day) | Significant decrease in tumor volume and weight |
Preclinical Efficacy in Fibrosis Models
TGF-β signaling is a key driver of fibrosis. Both Galunisertib and RepSox have shown anti-fibrotic effects in preclinical models.
Galunisertib in Fibrosis
| Fibrosis Model | Animal/Tissue Model | Treatment | Outcome | Reference |
| Liver Fibrosis | Human precision-cut liver slices (PCLS) | Galunisertib | Significant decrease in fibrosis-related gene transcription and procollagen I C-peptide release | |
| Liver Fibrosis (CCl4-induced) | Mice | Galunisertib | Dose-dependent prevention of liver fibrosis | |
| Dermal Fibrosis (TGF-β-induced) | Human dermal fibroblasts (in vitro) | Galunisertib (up to 10 µM) | Attenuation of fibrotic gene expression and enhanced in vitro wound closure | |
| Myelofibrosis (JAK2V617F transgenic) | Mice | Galunisertib (LY2157299) | Significant decrease in bone marrow fibrosis |
RepSox in Fibrosis
| Fibrosis Model | Animal Model | Treatment | Outcome | Reference |
| Skin Fibrosis (Bleomycin-induced) | Mice | RepSox | Attenuation of skin fibrosis via downregulation of CTGF and collagen |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Biochemical)
-
Enzyme and Substrate Preparation: Recombinant human ALK4 or ALK5 kinase domain and a generic kinase substrate (e.g., myelin basic protein) are prepared in a suitable kinase buffer.
-
Compound Preparation: Test compounds (this compound, Galunisertib, RepSox) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a microplate well.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is typically done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot for Phospho-SMAD2 Inhibition (Cellular)
-
Cell Culture and Treatment: A suitable cell line (e.g., HaCaT keratinocytes) is cultured to sub-confluency and then serum-starved. Cells are pre-treated with various concentrations of the inhibitor for a defined period (e.g., 1 hour) before stimulation with TGF-β1.
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SMAD2 and total SMAD2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and the ratio of phospho-SMAD2 to total SMAD2 is calculated.
Animal Xenograft Cancer Model
-
Cell Culture: Human cancer cells (e.g., U87MG for glioblastoma) are cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Galunisertib) is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups.
Conclusion
This compound is a potent and selective in vitro inhibitor of ALK4 and ALK5. While its efficacy in preclinical animal models has not been extensively reported in the public domain, the significant anti-tumor and anti-fibrotic effects demonstrated by other ALK5 inhibitors like Galunisertib and RepSox underscore the therapeutic potential of targeting this pathway. The data presented in this guide provide a valuable comparative resource for researchers aiming to validate the efficacy of ALK4/5 inhibition in various disease models and to select appropriate tool compounds for their studies. Further in vivo characterization of this compound is warranted to fully elucidate its therapeutic potential.
References
A Head-to-Head Comparison of TP-008 and Other Leading Chondroinductive Agents
For Immediate Release
In the rapidly evolving field of cartilage regeneration, researchers and drug development professionals are keenly observing the performance of novel chondroinductive agents. This guide provides an objective, data-driven comparison of TP-008, a promising new peptide, against established players: Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein-2 (BMP-2), and the small molecule Kartogenin. This analysis is intended to equip researchers with the necessary information to make informed decisions in their pursuit of effective cartilage repair strategies.
Executive Summary
This compound (also known as TP8) is a novel chondroinductive peptide derived from Transforming Growth Factor-beta 3 (TGF-β3)[1][2][3][4]. It has demonstrated a remarkable ability to induce the formation of new cartilage without the undesirable side effect of bone formation, a common issue with some other growth factors[2]. In direct comparisons, this compound shows a chondrogenic capacity comparable to that of TGF-β3, the gold standard in many research settings. Notably, it surpasses TGF-β3 in the induction of the master chondrogenic transcription factor, SOX9. While direct comparative quantitative data with BMP-2 and Kartogenin is still emerging, initial findings and indirect comparisons suggest this compound is a potent and specific chondroinductive agent.
Comparative Data Overview
The following tables summarize the available quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound with TGF-β3, BMP-2, and Kartogenin.
In Vitro Chondrogenesis of Mesenchymal Stem Cells (MSCs)
| Agent | Concentration | Key Outcomes | Source |
| This compound | 500 ng/mL | Comparable GAG and proteoglycan secretion to 10 ng/mL TGF-β3. Significantly higher Sox9 gene expression than TGF-β3. | |
| TGF-β3 | 10 ng/mL | Strong induction of GAG and proteoglycan secretion. Upregulation of Sox9, Aggrecan, and Collagen II expression. | |
| BMP-2 | 50 ng/mL | Induces chondrogenesis but can also lead to hypertrophy and osteogenesis. Upregulates Sox9 and Runx2. | |
| Kartogenin | 10 µM | Promotes chondrogenic differentiation and increases GAG production. |
In Vivo Cartilage Repair
| Agent | Animal Model | Key Outcomes | Source |
| This compound | Rabbit critical-size cartilage defect | Induced neo-cartilage formation with a significantly thicker deep zone compared to TGF-β3 and control. | |
| TGF-β3 | Rabbit critical-size cartilage defect | Promoted cartilage repair. | |
| BMP-2 | Rat ectopic bone/cartilage induction | Induced cartilage formation but also promoted endochondral ossification. | |
| Kartogenin | Mouse osteoarthritis model | Reduced cartilage degradation and subchondral bone changes. |
Signaling Pathways and Mechanisms of Action
The chondroinductive effects of these agents are mediated by distinct signaling pathways, all converging on the activation of key transcription factors essential for chondrogenesis.
This compound Signaling Pathway
This compound, a TGF-β3-derived peptide, is believed to initiate chondrogenesis through a pathway that significantly upregulates the phosphorylation of Smad1/5, while not affecting the MAPK/JNK or Smad2/3 pathways. This leads to a robust increase in the expression of SOX9, a master regulator of chondrogenesis. The knockdown of the low-density lipoprotein receptor-related protein-1 (Lrp1) has been shown to negate the this compound-induced SOX9 expression, suggesting a role for this receptor in the signaling cascade.
TGF-β Signaling Pathway
TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated receptor complex phosphorylates Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate the expression of target genes, including SOX9, leading to chondrogenesis.
BMP-2 Signaling Pathway
BMP-2 binds to its receptors, leading to the phosphorylation of Smad1, Smad5, and Smad8. These then form a complex with Smad4, which translocates to the nucleus to activate the transcription of chondrogenic genes like SOX9, but also osteogenic genes like Runx2.
Kartogenin Signaling Pathway
Kartogenin is a small molecule that promotes chondrogenesis by disrupting the interaction between Filamin A and core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and bind to Runx1, activating the transcription of chondrogenic genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these chondroinductive agents.
In Vitro Micromass Culture of BMSCs
This model is used to assess the chondrogenic potential of a compound on mesenchymal stem cells in a three-dimensional culture system that mimics the pre-cartilage condensation stage of embryonic development.
Protocol Steps:
-
Cell Isolation and Expansion: Bone marrow-derived mesenchymal stem cells (BMSCs) are isolated from a suitable donor (e.g., mouse, rabbit, human) and expanded in a standard growth medium.
-
Micromass Formation: Expanded BMSCs are trypsinized, counted, and resuspended at a high density (e.g., 1 x 10^7 cells/mL). A small volume (e.g., 20 µL) of this cell suspension is carefully pipetted onto the center of a well in a multi-well culture plate.
-
Cell Adhesion: The plate is incubated for a short period (e.g., 2 hours) to allow the cells to adhere to the surface.
-
Chondrogenic Induction: A chemically defined chondrogenic medium is added, supplemented with the test agent (e.g., this compound, TGF-β3, BMP-2, or Kartogenin) at the desired concentration. The medium is typically changed every 2-3 days.
-
Analysis: After a culture period of 14 to 21 days, the micromasses are harvested for analysis. Chondrogenesis is assessed by staining for glycosaminoglycans (GAGs) with Alcian blue, and by quantifying the gene expression of chondrogenic markers such as SOX9, Aggrecan, and Collagen Type II using quantitative real-time PCR (qPCR).
In Vivo Ectopic Cartilage/Bone Formation Model
This animal model is utilized to evaluate the ability of a substance to induce cartilage and/or bone formation in a non-skeletal site, typically muscle tissue.
Protocol Steps:
-
Implant Preparation: A biocompatible scaffold (e.g., collagen sponge) is loaded with the chondroinductive agent.
-
Surgical Implantation: The scaffold is surgically implanted into a muscle pouch (e.g., in the erector spinae of a rat).
-
Post-operative Care and Monitoring: The animals are monitored for a defined period (e.g., 21 days).
-
Histological Analysis: The implants are harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize the formation of new cartilage and bone tissue.
In Vivo Critical-Size Cartilage Defect Model
This model is employed to assess the potential of a therapeutic agent to repair a cartilage defect that would not heal spontaneously.
Protocol Steps:
-
Defect Creation: A full-thickness, critical-size defect is surgically created in the articular cartilage of a joint (e.g., the medial femoral condyle of a rabbit).
-
Treatment Application: The defect is treated with the test agent, often delivered within a hydrogel or scaffold.
-
Post-operative Recovery and Analysis: After a specified recovery period, the joint is harvested, and the repair tissue is evaluated macroscopically and histologically to assess the quality and extent of cartilage regeneration.
Conclusion
This compound emerges as a highly promising chondroinductive agent with a distinct advantage in its specificity for cartilage formation, thereby avoiding the complication of osteogenesis. Its ability to potently induce the master chondrogenic transcription factor SOX9 positions it as a strong candidate for further investigation and development in the field of cartilage tissue engineering. While direct, extensive quantitative comparisons with all existing agents are not yet available, the current body of evidence suggests that this compound warrants significant attention from the research and drug development community. The detailed experimental protocols provided herein should facilitate further comparative studies to fully elucidate the therapeutic potential of this novel peptide.
References
- 1. TGF-β3-loaded graphene oxide - self-assembling peptide hybrid hydrogels as functional 3D scaffolds for the regeneration of the nucleus pulposus [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β induces matrisome pathological alterations and EMT in patient-derived prostate cancer tumoroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TP8, A Novel Chondroinductive Peptide, Significantly Promoted Neo-Cartilage Repair without Activating Bone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kartogenin Induces Chondrogenesis in Cartilage Progenitor Cells and Attenuates Cell Hypertrophy in Marrow-Derived Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TP-008 Versus TGF-β3 in the Advancement of Cartilage Tissue Engineering
For researchers, scientists, and drug development professionals, the quest for an optimal chondrogenic factor is paramount in the field of cartilage tissue engineering. This guide provides an objective comparison of the novel peptide TP-008 against the well-established growth factor Transforming Growth Factor-beta 3 (TGF-β3), supported by experimental data, detailed protocols, and signaling pathway visualizations.
The regeneration of articular cartilage, a tissue with limited self-repair capabilities, remains a significant clinical challenge. Growth factors that can induce the differentiation of mesenchymal stem cells (MSCs) into chondrocytes are at the forefront of regenerative strategies. TGF-β3 has long been a potent inducer of chondrogenesis, but its clinical application can be hampered by issues such as hypertrophic differentiation, which can lead to undesirable bone formation.[1][2] this compound, a novel peptide derived from TGF-β3, has emerged as a promising alternative, demonstrating a comparable chondroinductive capacity to TGF-β3 while appearing to avoid the pitfall of activating bone formation.[1][2]
This guide delves into the comparative efficacy of this compound and TGF-β3, presenting quantitative data on their chondrogenic potential, outlining the experimental methodologies used to evaluate them, and visualizing their distinct signaling mechanisms.
Quantitative Performance Analysis
The following tables summarize the quantitative comparison between this compound and TGF-β3 based on in vitro and in vivo studies. The data is primarily drawn from a key study that directly compared the two molecules.[1]
| In Vitro Chondrogenesis of Bone Marrow MSCs (BMSCs) - Micromass Culture | This compound (500 ng/mL) | TGF-β3 (10 ng/mL) | Control |
| Glycosaminoglycan (GAG) and Proteoglycan (PG) Secretion | |||
| Pellet Score | Comparable to TGF-β3 | Significantly higher than Control | Baseline |
| GAGs Area Percentage (%) | Robustly enhanced vs. Control | Comparable to this compound | Baseline |
| GAGs Optical Density | Robustly enhanced vs. Control | Comparable to this compound | Baseline |
| Chondrogenic Marker Gene Expression (Relative to Control) | |||
| Sox9 | Significantly higher than TGF-β3 | Elevated | 1.0 |
| Acan | Comparable to TGF-β3 | Elevated | 1.0 |
| Col2a1 | Comparable to TGF-β3 | Elevated | 1.0 |
| In Vivo Ectopic Cartilage/Bone Formation (Rat Intramuscular Implantation) | This compound | TGF-β3 |
| Cartilage Formation | Induced de novo cartilage | Induced de novo cartilage |
| Bone Formation | No obvious bone formation | Potential for endochondral ossification |
| In Vivo Cartilage Defect Repair (Rabbit Medial Femoral Condyles) | This compound | TGF-β3 | Control |
| Neo-cartilage Formation | Induced | Induced | Minimal |
| Deep Zone Thickness of Neo-cartilage | Significantly thicker | Thicker than Control | Baseline |
Signaling Pathway Mechanisms
A crucial distinction between this compound and TGF-β3 lies in their intracellular signaling pathways. TGF-β3 predominantly signals through the phosphorylation of Smad2/3, which is the canonical pathway for chondrogenesis induction by the TGF-β superfamily. In contrast, this compound has been shown to upregulate the phosphorylation of Smad1/5, a pathway more commonly associated with bone morphogenetic proteins (BMPs), while not affecting the Smad2/3 pathway. This differential activation may explain this compound's ability to promote chondrogenesis without inducing hypertrophy and subsequent bone formation. Furthermore, the chondrogenic effect of this compound is reported to be mediated by the low-density lipoprotein receptor-related protein-1 (Lrp1).
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the key experimental protocols employed in the comparative studies of this compound and TGF-β3.
Mesenchymal Stem Cell (MSC) Micromass Culture for Chondrogenesis
This protocol is a standard method for inducing chondrogenic differentiation in a three-dimensional environment.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
Complete MSC expansion medium
-
Chondrogenic differentiation medium (e.g., DMEM-high glucose, dexamethasone, ascorbate-2-phosphate, ITS+ supplement)
-
This compound or TGF-β3
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture and expand MSCs to a sufficient number in complete expansion medium.
-
Trypsinize and count the cells.
-
Resuspend 2.5 x 10^5 MSCs in 0.5 mL of pre-warmed chondrogenic differentiation medium containing the desired concentration of this compound or TGF-β3 in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature to form a pellet at the bottom of the tube.
-
Do not aspirate the medium. Loosen the cap of the tube to allow for gas exchange.
-
Incubate the tube upright at 37°C in a 5% CO2 incubator.
-
Carefully change the medium every 2-3 days without disturbing the pellet.
-
After the desired culture period (e.g., 14 or 21 days), harvest the micromass pellets for further analysis.
Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers
This method is used to quantify the expression levels of specific genes associated with chondrogenesis, such as SOX9, Aggrecan (ACAN), and Collagen Type II Alpha 1 (COL2A1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for SOX9, ACAN, COL2A1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested micromass pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative gene expression is typically calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot for Phosphorylated Smad Proteins
This technique is used to detect and quantify the levels of phosphorylated Smad1/5 and Smad2/3, providing insight into the activated signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSmad1/5, anti-pSmad2/3, anti-total Smad1, anti-total Smad2/3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested micromass pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-pSmad1/5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control.
Conclusion
The emergence of this compound presents a significant advancement in the field of cartilage tissue engineering. Experimental evidence suggests that this compound is a potent chondroinductive agent, comparable in efficacy to the widely used TGF-β3. The key differentiator lies in its unique signaling mechanism via the Smad1/5 pathway, which appears to promote the formation of stable cartilage without the associated risk of hypertrophic differentiation and bone formation observed with some other growth factors. This characteristic makes this compound a highly promising candidate for clinical applications in cartilage repair. Further research, including preclinical and eventually clinical trials, will be crucial to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of cartilage defects and osteoarthritis.
References
A Comparative Analysis of TP-008 and Existing Fracture Healing Therapies
A Guide for Researchers and Drug Development Professionals
The quest for therapeutic agents that can accelerate and improve the outcomes of bone fracture healing is a critical area of orthopedic research. This guide provides a comparative analysis of TP-008, a novel peptide therapeutic, against established fracture healing therapies. By presenting available experimental data, detailing methodologies, and illustrating key signaling pathways, this document aims to offer an objective resource for researchers, scientists, and drug development professionals.
Overview of Therapies
Fracture healing is a complex physiological process involving a cascade of cellular and molecular events. Current therapeutic strategies aim to enhance this natural process, particularly in cases of delayed union or nonunion. These therapies can be broadly categorized as biological, biophysical, and surgical. This compound represents a promising biological agent, while existing therapies encompass a range of modalities.
This compound (Rusalatide Acetate): A synthetic 23-amino acid peptide, also known as TP508, derived from a receptor-binding domain of human thrombin. It is being investigated for its potential to accelerate the healing of fractures and chronic wounds.[1][2] Preclinical studies have shown that a single injection of this compound can accelerate fracture repair.[2][3]
Existing Fracture Healing Therapies:
-
Bone Morphogenetic Proteins (BMPs): A family of growth factors that play a crucial role in bone formation and are used clinically to treat fracture nonunions.[4]
-
Teriparatide (PTH 1-34): A recombinant form of parathyroid hormone that stimulates new bone formation and is used off-label to enhance fracture healing.
-
Low-Intensity Pulsed Ultrasound (LIPUS): A non-invasive therapy that uses ultrasound waves to stimulate bone healing.
-
Standard of Care: Includes non-operative methods like immobilization with casts and operative approaches such as internal fixation with plates and screws, and bone grafting.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound and existing therapies. It is important to note that direct head-to-head comparisons are limited, and the data is derived from studies with varying models and patient populations.
Table 1: Preclinical Efficacy Data for this compound in Animal Models
| Parameter | Animal Model | This compound Dose | Outcome | Source |
| Fracture Stiffness | Mouse Femoral Fracture | 100 µg (into fracture gap) | Significantly higher than control | |
| Blood Vessel Formation | Rat Femoral Fracture Callus | Not specified | Significant increase relative to controls | |
| Bone Regeneration | Rabbit Tibia Distraction Osteogenesis | 300 µg | Significantly more Runx2- and OPN-expressing cells than control |
Table 2: Clinical Efficacy Data for Existing Fracture Healing Therapies
| Therapy | Fracture Type | Key Finding | Source |
| Teriparatide | Distal Radius Fractures (conservative treatment) | Median time to radiographic healing: 7.4 weeks (20 µ g/day ) vs. 9.1 weeks (placebo) | |
| Atypical Femoral Fractures | Required 1.69 months less time to achieve fracture union compared to no treatment | ||
| Pertrochanteric Hip Fractures | Shorter Timed Up-and-Go test times at 6, 12, 18, and 26 weeks compared to risedronate | ||
| LIPUS | Nonunion Fractures | Healed in 86% of cases | |
| Fresh Fractures | Healed 38% faster on average | ||
| BMP-2 | Open Tibial Fractures | Reduced risk of secondary interventions and increased rate of clinical and radiographic healing | |
| Long Bone Nonunion | Significantly shorter mean healing time compared to control |
Note on this compound Clinical Trials: In a large Phase III clinical trial for distal radius fractures, rusalatide acetate (this compound) demonstrated a significant acceleration of radiographic healing but did not meet the primary clinical endpoint of time to removal of immobilization in the overall patient population. However, a subset analysis of osteopenic women did show a significant acceleration in both radiographic healing and the primary clinical endpoint.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies cited in this guide.
1. This compound in a Rat Femoral Fracture Model
-
Objective: To investigate the molecular mechanisms of this compound action on fracture healing.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A closed mid-shaft fracture of the femur was created. A single injection of this compound was administered into the fracture site.
-
Analysis:
-
Biomechanical Testing: Destructive torsion testing to determine the strength of the healed bone.
-
Histological Analysis: Blinded analysis of the fracture callus to assess for changes, such as the number of blood vessels.
-
Gene Expression Profiling: Affymetrix genome-scale profiling to identify changes in gene expression in response to this compound.
-
2. This compound in a Mouse High-Energy Fracture Model
-
Objective: To evaluate the effect of this compound on fracture healing in a model representing a high-energy fracture.
-
Animal Model: CD-1 mice.
-
Procedure: A controlled quadriceps muscle crush and an open transverse mid-diaphyseal femoral fracture were created and stabilized with an external fixator. Animals received a single intra-operative dose of this compound (10 µg or 100 µg) into the fracture gap or surrounding muscle, or saline control.
-
Analysis:
-
Radiographic Assessment: Performed weekly for 5 weeks.
-
Histological Analysis: Conducted at 3 and 5 weeks post-fracture.
-
Biomechanical Testing: Performed on the fractured bone at 5 weeks post-fracture to measure fracture stiffness.
-
3. Antibody Microarray Analysis of this compound Action
-
Objective: To understand the protein-level effects of this compound during fracture healing.
-
Method: The translational profiles of saline-control and this compound-treated fractured femurs were compared at six time points using a BD Clontech™ Antibody Microarray. This technique allows for the simultaneous measurement of the expression levels of a large number of proteins.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these therapies is fundamental to their rational application and the development of new treatments.
This compound Signaling Pathway
This compound is believed to promote fracture repair through a multi-faceted mechanism that includes the upregulation of inflammatory mediators, early growth factors, and angiogenesis-related genes. It also appears to promote cell growth over cell death by stimulating several bone healing pathways.
This compound signaling cascade in fracture healing.
General Fracture Healing Workflow
The natural process of fracture healing follows a well-defined sequence of overlapping stages. Therapeutic interventions aim to optimize one or more of these stages.
The stages of natural fracture healing.
Logical Relationship of Therapeutic Intervention
The decision to use a particular fracture healing therapy is based on a variety of factors, including the type and severity of the fracture, patient characteristics, and the potential benefits and risks of the intervention.
Decision-making in fracture healing therapy.
Conclusion
This compound has demonstrated promising preclinical efficacy in accelerating fracture healing through the modulation of key cellular and molecular pathways. While clinical trial results have been mixed, the positive outcomes in a subset of osteopenic women suggest a potential role for this compound in specific patient populations.
Existing therapies such as BMPs, teriparatide, and LIPUS have established roles in the management of fractures, particularly in cases of delayed or nonunion. However, each of these therapies has its own set of limitations, including cost, side effects, and variable efficacy.
Further research, including well-designed head-to-head clinical trials, is necessary to definitively establish the comparative efficacy and safety of this compound relative to current standards of care. The data and diagrams presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals as they navigate this complex and evolving field.
References
- 1. Could rusalatide acetate be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP508 accelerates fracture repair by promoting cell growth over cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone morphogenetic protein (BMP) for fracture healing in adults - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Molecular Mechanisms: A Comparative Guide to TP-008 and Thrombin-Derived Peptides
In the landscape of drug discovery and biomedical research, the precise understanding of molecular interactions is paramount. This guide provides a detailed comparison of TP-008, a synthetic chemical probe, and a class of biologically active peptides derived from thrombin. While both are subjects of significant research, they represent distinct classes of molecules with different therapeutic targets and mechanisms of action. This document serves to clarify their individual properties, supported by experimental data and visualized signaling pathways, to aid researchers, scientists, and drug development professionals in their respective fields.
This compound: A Selective Kinase Inhibitor
Contrary to some initial classifications, this compound is not a thrombin-derived peptide. It is a potent and selective chemical probe, specifically a 2-oxo-imidazopyridine, that dually inhibits Activin Receptor-like Kinase 4 (ALK4) and ALK5 (also known as TGF-β type I receptor)[1][2]. These receptor protein kinases are crucial components of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in a wide array of cellular processes and diseases, including cancer and fibrosis[1].
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of ALK4 and ALK5. This inhibition prevents the phosphorylation of the downstream signaling molecule SMAD2, a key step in the canonical TGF-β signaling cascade[1]. By blocking this pathway, this compound can modulate the expression of target genes involved in cell proliferation, differentiation, and extracellular matrix production.
References
A Comparative Guide to TP-008 and Alternative ALK4/ALK5 Inhibitors
This guide provides a comprehensive comparison of the research findings for the dual ALK4 and ALK5 inhibitor, TP-008, alongside other commercially available alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the quantitative data, experimental methodologies, and relevant signaling pathways to aid in the selection of the most appropriate research tools.
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound and a selection of alternative inhibitors targeting the Activin Receptor-Like Kinase 4 (ALK4) and ALK5, key components of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
| Compound | Target(s) | IC50 (nM) - ALK4 | IC50 (nM) - ALK5 | Assay Type |
| This compound | ALK4, ALK5 | 129 | 47 | Cell-free assay |
| Galunisertib (LY2157299) | ALK5 | - | 56 | Cell-free assay[1] |
| SB-431542 | ALK4, ALK5, ALK7 | - | 94 | Cell-free assay[2] |
| SB-505124 | ALK4, ALK5, ALK7 | 129 | 47 | Cell-free assays |
| Vactosertib (TEW-7197) | ALK4, ALK5 | 13 | 11 | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.
TGF-β/ALK4/ALK5 Signaling Pathway
Caption: Canonical TGF-β signaling pathway and the point of intervention for ALK4/5 inhibitors like this compound.
In Vitro Kinase Inhibitor Screening Workflow
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor in vitro.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro ALK4/ALK5 Kinase Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of ALK4 or ALK5 kinase activity.
Materials:
-
Recombinant human ALK4 or ALK5 enzyme
-
Fluorescein-labeled SMAD2 substrate peptide
-
LanthaScreen™ Tb-anti-pSMAD2 antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
384-well, low-volume, white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 5 µL of a solution containing the recombinant ALK4 or ALK5 enzyme in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the fluorescein-labeled SMAD2 substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for ATP for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pSMAD2 antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The TR-FRET ratio (520 nm/495 nm) is calculated and used to determine the percent inhibition for each compound concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
SMAD2 Phosphorylation Western Blot
This method is used to assess the ability of inhibitors to block TGF-β-induced SMAD2 phosphorylation in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
Test compounds (this compound and alternatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with anti-total-SMAD2 and a loading control antibody.
-
Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated SMAD2.
References
Comparative Analysis of TP-008: A Potent Dual ALK4/ALK5 Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TP-008, a selective chemical probe for Activin Receptor-like Kinase 4 (ALK4) and Activin Receptor-like Kinase 5 (ALK5), with other known ALK5 inhibitors. The information presented is based on publicly available preclinical data to assist researchers in selecting the most appropriate tool for their studies of the TGF-β signaling pathway.
Introduction to ALK4/ALK5 Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The TGF-β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinases. ALK4 and ALK5 are type I receptors that, upon activation by ligands such as TGF-β and Activin, phosphorylate downstream SMAD proteins (SMAD2 and SMAD3). This phosphorylation event initiates a signaling cascade that culminates in the regulation of target gene expression.
This compound is a potent and selective dual inhibitor of ALK4 and ALK5, making it a valuable tool for dissecting the roles of these kinases in health and disease.[1] This guide compares the in vitro performance of this compound with other commercially available ALK5 inhibitors, providing supporting experimental data and detailed protocols.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK4 and ALK5. By blocking the ATP-binding site, this compound prevents the autophosphorylation and activation of the receptors, thereby inhibiting the subsequent phosphorylation of the primary downstream target, SMAD2.[1] This targeted inhibition effectively blocks the canonical TGF-β signaling pathway.
TGF-β Signaling Pathway and Point of Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Performance
The potency and selectivity of this compound have been evaluated against other known ALK5 inhibitors using various in vitro assays. The following tables summarize the key performance data.
Table 1: In Vitro Potency (IC50) Comparison of ALK5 Inhibitors
| Compound | Radiometric Assay (ALK4, nM) | Radiometric Assay (ALK5, nM) | Lanthascreen (ALK5, nM) | NanoBRET (ALK4, µM) | NanoBRET (ALK5, µM) |
| This compound | 113 | 343 | 25 | 5.72 | 15.9 |
| Vactosertib | 8.3 | 11.8 | - | 0.371 | 0.556 |
| GW-788388 | 155 | 222 | - | 16.1 | 19.8 |
| SB-431542 | - | 94 | - | - | - |
| A-83-01 | 45 | 12 | - | - | - |
| TP-008n (Negative Control) | >10,000 | >10,000 | - | >50 | >50 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Table 2: Cellular Activity - Inhibition of SMAD2/3 Phosphorylation
| Compound | Cell Line | Assay Method | Effective Concentration |
| This compound | C2C12 | Western Blot | 1 µM |
| Vactosertib | C2C12 | Western Blot | 100 nM |
| GW-788388 | C2C12 | Western Blot | 1 µM |
| TP-008n (Negative Control) | C2C12 | Western Blot | No inhibition up to 10 µM |
In Vivo Experimental Data
As of the latest available information, comprehensive in vivo efficacy and pharmacokinetic data for this compound have not been published in peer-reviewed literature. One study mentioned a "promising pharmacokinetic profile" for this compound but did not provide specific data. Therefore, a direct comparison of the in vivo performance of this compound with other ALK5 inhibitors is not possible at this time. Researchers are encouraged to consult the latest publications for any updates on the in vivo characterization of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication of these experiments.
Radiometric Kinase Assay (General Protocol)
This assay directly measures the enzymatic activity of ALK4/ALK5 by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Workflow:
Caption: General workflow for a radiometric kinase assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the kinase assay buffer, recombinant ALK4 or ALK5 enzyme, and a suitable substrate (e.g., a generic kinase substrate peptide).
-
Inhibitor Addition: Add the diluted compounds to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper to remove any unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
LanthaScreen™ TR-FRET Kinase Binding Assay (General Protocol)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
Workflow:
Caption: General workflow for a LanthaScreen™ TR-FRET kinase binding assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reagent Preparation: Prepare solutions of the ALK5 kinase, a europium-labeled anti-tag antibody, and the fluorescent kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay (General Protocol)
This assay measures the engagement of a compound with its target kinase in live cells using bioluminescence resonance energy transfer (BRET).
Workflow:
Caption: General workflow for a NanoBRET™ Target Engagement Assay.
Detailed Steps:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding a NanoLuc® luciferase-ALK4 or -ALK5 fusion protein.
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ fluorescent tracer to the cells, followed by the addition of serially diluted test compounds.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measurement: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the cellular IC50 value.
Conclusion
This compound is a potent and selective dual inhibitor of ALK4 and ALK5, demonstrating significant utility for in vitro studies of the TGF-β signaling pathway. Its well-characterized negative control, TP-008n, further enhances its value as a chemical probe by allowing for the dissection of on-target versus off-target effects. While in vitro data positions this compound as a valuable research tool, the absence of publicly available in vivo data currently limits a comprehensive comparison of its performance in a physiological context. Researchers should carefully consider the specific requirements of their experimental systems when selecting an ALK5 inhibitor and are encouraged to stay abreast of new data as it becomes available.
References
A Comparative Meta-Analysis of TP508 (Rusalatide) Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available clinical trial data for TP508, also known as Rusalatide. The initial query for "TP-008" has been interpreted as a likely reference to TP508, a peptide therapeutic that has undergone clinical investigation for tissue regeneration. This document objectively compares the performance of TP508 with alternative therapies in its primary target indications: diabetic foot ulcers and fracture repair. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a thorough understanding and comparison.
TP508 (Rusalatide): An Overview
TP508 is a synthetic 23-amino acid peptide that represents a receptor-binding domain of human thrombin. Unlike thrombin, TP508 does not possess enzymatic activity and does not interfere with blood coagulation. Its mechanism of action is centered on stimulating a cascade of cellular events that promote tissue repair and regeneration. This includes enhancing angiogenesis, modulating inflammatory responses, and stimulating the proliferation and mobilization of progenitor stem cells.
Comparison in the Treatment of Diabetic Foot Ulcers
The standard of care for diabetic foot ulcers typically involves debridement, infection control, and off-loading of pressure from the affected area.[1][2][3][4] Adjuvant therapies, such as growth factors, are sometimes used to enhance healing. One of the most established alternatives to TP508 in this indication is Becaplermin, a recombinant human platelet-derived growth factor (rhPDGF).
Quantitative Data Comparison: Diabetic Foot Ulcer Healing
| Treatment Group | Study | Primary Endpoint | Result | Statistical Significance |
| TP508 (10 µg) | Phase I/II Clinical Trial | Percentage of subjects with complete healing | 72% more subjects with complete healing than placebo.[5] | p<0.05 |
| Median time to 100% closure | Decreased by approximately 40% compared to placebo. | p<0.05 | ||
| Mean closure rate | Increased by approximately 80% compared to placebo. | p<0.05 | ||
| Becaplermin (100 µg/g) | Combined analysis of four randomized studies | Increase in complete healing vs. placebo | 39% increase in complete healing (50% vs. 36%). | p=0.007 |
| Time to complete healing | Reduced by 30% (14.1 weeks vs. 20.1 weeks). | p=0.01 | ||
| Standard of Care (Placebo) | Phase I/II Clinical Trial (TP508) | Complete healing in heel ulcers | 0% (0/5) of placebo-treated heel ulcers healed completely. | N/A |
| Combined analysis (Becaplermin) | Percentage of complete healing | 36%. | N/A |
Experimental Protocols: Key Clinical Trials
TP508 Phase I/II Trial for Diabetic Foot Ulcers:
-
Study Design: A 60-subject, prospective, randomized, double-blind, placebo-controlled multicenter trial.
-
Patient Population: Subjects with diabetic foot ulcers.
-
Intervention: Topical application of TP508 (Chrysalin) in saline (1 µg or 10 µg doses) or saline alone (placebo) twice weekly.
-
Standard Care: All patients received standardized wound care and off-loading of the ulcer.
-
Primary Endpoints: Incidence of complete wound closure, time to complete closure, and rate of wound closure.
-
Safety Assessment: Monitoring of local wound reactions, adverse events, and laboratory tests.
Becaplermin Pivotal Trials for Diabetic Foot Ulcers:
-
Study Design: Combined analysis of four multicenter, randomized, parallel-group, placebo-controlled studies.
-
Patient Population: Patients with chronic, full-thickness, lower extremity diabetic ulcers.
-
Intervention: Once-daily topical administration of Becaplermin gel (100 µg/g) or a placebo gel.
-
Standard Care: Good ulcer care was provided to all patients.
-
Primary Endpoints: Incidence of complete healing and time to complete healing.
-
Safety Assessment: Monitoring of adverse events during treatment and a 3-month follow-up period.
Signaling Pathway and Experimental Workflow
Caption: TP508 signaling pathway initiating tissue repair.
Caption: Generalized workflow for a diabetic foot ulcer clinical trial.
Comparison in the Treatment of Fracture Repair
The standard of care for fractures typically involves immobilization (e.g., casting) and, in some cases, surgical intervention (e.g., open reduction and internal fixation). Pharmacological interventions to accelerate healing are an area of active research. Alternatives to TP508 for enhancing bone healing include Bone Morphogenetic Proteins (BMPs) and Teriparatide (a recombinant form of parathyroid hormone).
Quantitative Data Comparison: Fracture Healing
| Treatment Group | Study | Primary Endpoint | Result | Statistical Significance |
| TP508 (Rusalatide) | Phase III Distal Radius Fracture | Time to removal of immobilization (Intent-to-treat population) | Failed to meet primary endpoint. | Not significant |
| Subset analysis (Osteopenic women) | Time to removal of immobilization | Met primary clinical endpoint. | Significant | |
| Radiographic healing (Intent-to-treat population) | Significantly accelerated. | Significant | ||
| Bone Morphogenetic Proteins (BMPs) | Meta-analysis (Acute tibial fractures) | Healing rates without a secondary procedure | Increased healing rates compared to usual care. | RR 1.19 (95% CI 0.99 to 1.43) |
| Meta-analysis (Nonunions) | Union achievement | No significant difference compared to bone grafts. | RR 1.02 (95% CI 0.90 to 1.15) | |
| Teriparatide | Systematic Review (Osteoporotic fractures) | Radiographic bone healing | Positive effects in 6 out of 9 studies. | Variable |
| Functional recovery (Pain reduction, mobilization) | Positive effects in 6 out of 9 studies. | Variable | ||
| Standard of Care (e.g., Casting) | N/A | Baseline for comparison | N/A | N/A |
Experimental Protocols: Key Clinical Trials
TP508 Phase III Trial for Distal Radius Fractures:
-
Study Design: A large-scale, randomized, placebo-controlled Phase III clinical trial.
-
Patient Population: Patients with distal radius fractures.
-
Intervention: Local administration of Rusalatide acetate.
-
Primary Endpoint: Time to removal of immobilization (cast or fixation).
-
Secondary Endpoint: Radiographic assessment of fracture healing.
Bone Morphogenetic Protein (BMP) Trials (General Protocol):
-
Study Design: Typically randomized controlled trials comparing BMP with standard of care or bone grafting.
-
Patient Population: Adults with acute fractures (e.g., tibial) or nonunions.
-
Intervention: Surgical implantation of a BMP-containing matrix (e.g., rhBMP-2 or rhBMP-7) at the fracture site.
-
Primary Endpoints: Rate of fracture union, time to union, and need for secondary interventions.
Teriparatide Trials for Fracture Healing (General Protocol):
-
Study Design: Randomized controlled trials and retrospective studies.
-
Patient Population: Primarily osteoporotic patients with various types of fractures.
-
Intervention: Daily or weekly subcutaneous injections of Teriparatide.
-
Primary Endpoints: Radiographic evidence of fracture healing (e.g., callus formation) and functional outcomes (e.g., pain reduction, mobility).
Signaling Pathway and Experimental Workflow
Caption: Convergent pathways in pharmacological fracture healing.
Caption: Generalized workflow for a fracture healing clinical trial.
References
- 1. Review of the Literature on the Impact of Teriparatide Use on Bone Healing | Quality in Sport [apcz.umk.pl]
- 2. JBJS: An Injectable BMP Cocktail for Fracture-Healing—A Study That Others Have Only Imagined [jbjs.org]
- 3. Thieme E-Journals - Osteosynthesis and Trauma Care / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
A Comparative Analysis of TP-008 and BMP-2 in Accelerating Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Osteogenic Agents
The quest for effective bone regeneration strategies is a cornerstone of orthopedic and maxillofacial research. Two molecules, the thrombin-derived peptide TP-008 (also known as Rusalatide or TP508) and Bone Morphogenetic Protein-2 (BMP-2), have emerged as significant candidates for promoting bone healing. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for future studies and therapeutic development.
At a Glance: this compound vs. BMP-2
| Feature | This compound (Rusalatide/TP508) | BMP-2 (Bone Morphogenetic Protein-2) |
| Molecular Type | Synthetic Peptide (23 amino acids) | Growth Factor (Protein) |
| Primary Mechanism | Activates the Wnt/β-catenin signaling pathway.[1] | Activates the SMAD-dependent signaling pathway.[1][2][3] |
| Reported Effects | Promotes bone regeneration, enhances osteoblast differentiation.[1] | Potent inducer of osteoblast differentiation and bone formation. |
| Clinical Use | Investigated for bone fracture healing and other wound healing applications. | FDA-approved for specific orthopedic and dental applications, including spinal fusions and long bone fractures. |
Quantitative Performance in Bone Regeneration
Direct comparative studies between this compound and BMP-2 are limited. However, by examining data from studies employing similar preclinical models, we can draw objective comparisons. The following tables summarize key quantitative findings from independent studies on their efficacy in bone regeneration.
Table 1: Bone Regeneration in a Rabbit Distraction Osteogenesis Model
| Treatment Group | New Bone Area (%) | Bone Mineral Density (g/cm³) | Reference |
| This compound (300 µg) | Significantly increased Runx2 and OPN-expressing cells, indicating enhanced osteoblast activity. Quantitative data on new bone area percentage was not explicitly provided in the reviewed abstract, but histological analysis showed advanced bone consolidation. | Not Reported | |
| Control (Saline) | Baseline level of bone formation. | Not Reported |
Note: The study on this compound in a rabbit tibia distraction osteogenesis model highlighted a significant increase in markers of osteoblast differentiation but did not provide specific percentages of new bone area that could be directly compared to BMP-2 studies.
Table 2: Bone Regeneration in a Rat Calvarial Defect Model
| Treatment Group | Bone Volume (BV) / Total Volume (TV) (%) | New Bone Formation (%) | Reference |
| rhBMP-2 (5 µg in mPCL-TCP/collagen scaffold) | Increased bone healing compared to non-treated scaffolds at 4 and 15 weeks. While complete healing was observed by microCT at 15 weeks, the % BV/TV did not indicate complete mineralization of the entire defect. | Not explicitly quantified as a percentage of the total defect area in the abstract. | |
| rhBMP-2 (2 µg in hydrogel) | Significantly greater bone volume, defect coverage, and connectivity compared to control hydrogels at 12 weeks. | Not explicitly quantified as a percentage of the total defect area in the abstract. | |
| rhBMP-2/HAP | 77.34 ± 7.39 | 85.29 ± 8.21 (Osteochondrogenesis) | |
| Control (Empty Defect) | Minimal bone formation. | 40.27 ± 7.44 (Osteochondrogenesis) |
Note: The data for BMP-2 is collated from multiple studies using the rat calvarial defect model. Variations in scaffold material, dosage, and time points should be considered when interpreting these results.
Signaling Pathways: A Tale of Two Mechanisms
This compound and BMP-2 exert their osteogenic effects through distinct signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and potential for synergistic applications.
This compound and the Wnt/β-catenin Pathway
This compound has been shown to promote bone regeneration by activating the canonical Wnt/β-catenin signaling pathway. This pathway is critical for osteoblast proliferation, differentiation, and survival.
Caption: this compound activates the Wnt/β-catenin signaling pathway, leading to osteogenic gene expression.
BMP-2 and the SMAD Pathway
BMP-2 is a well-established osteoinductive growth factor that signals through the canonical SMAD pathway. This involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate the transcription of genes essential for bone formation.
Caption: BMP-2 signaling through the SMAD pathway to induce bone formation.
Experimental Methodologies: A Guide to In Vivo Assessment
To ensure the reproducibility and comparability of bone regeneration studies, standardized experimental protocols are essential. The following outlines a typical workflow for a rat critical-size calvarial defect model, a commonly used assay for evaluating osteogenic agents.
Experimental Workflow: Rat Calvarial Defect Model
Caption: A typical experimental workflow for evaluating bone regeneration in a rat calvarial defect model.
Detailed Protocol: Rat Critical-Size Calvarial Defect Model
1. Animal Preparation and Anesthesia:
-
Adult male Sprague-Dawley rats (300-350g) are commonly used.
-
Anesthesia is induced and maintained using isoflurane or a combination of ketamine and xylazine.
-
The surgical site on the scalp is shaved and disinfected with povidone-iodine and alcohol.
2. Surgical Procedure:
-
A sagittal incision is made along the midline of the scalp.
-
The skin and underlying connective tissue are reflected to expose the calvarial bone.
-
The periosteum is carefully incised and elevated to expose the parietal bones.
3. Defect Creation:
-
A critical-size defect, typically 5-8 mm in diameter, is created in the central part of each parietal bone using a trephine bur under constant sterile saline irrigation to prevent thermal necrosis. A critical-size defect is defined as one that will not heal spontaneously during the lifetime of the animal.
4. Implantation of Test Material:
-
The defect is filled with the experimental material (e.g., a scaffold loaded with this compound or BMP-2).
-
Control groups typically receive the scaffold without the active agent or an empty defect.
5. Wound Closure and Post-operative Care:
-
The periosteum and the scalp are sutured in layers.
-
Post-operative analgesics are administered to minimize pain. Animals are monitored for any signs of infection or distress.
6. Sample Collection and Analysis:
-
At predetermined time points (e.g., 4, 8, or 12 weeks), the animals are euthanized.
-
The calvaria are harvested and fixed in 10% neutral buffered formalin.
7. Micro-Computed Tomography (Micro-CT) Analysis:
-
Fixed calvaria are scanned using a high-resolution micro-CT system to quantitatively assess new bone formation.
-
Key parameters measured include Bone Volume/Total Volume (BV/TV), Bone Mineral Density (BMD), trabecular thickness, and trabecular number.
8. Histological Analysis:
-
After micro-CT scanning, the specimens are decalcified, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) staining is used for general assessment of tissue morphology and cellular components.
-
Masson's Trichrome staining is employed to differentiate between collagen (blue/green), mineralized bone (red), and cellular components (dark purple/black), allowing for the assessment of bone maturity.
-
Immunohistochemistry can be performed to detect specific markers of osteogenesis, such as osteocalcin or Runx2.
Conclusion
Both this compound and BMP-2 demonstrate significant potential in promoting bone regeneration, albeit through different signaling pathways. BMP-2 is a potent and well-characterized osteoinductive factor with established clinical applications. This compound represents a promising alternative or adjunct, with its activation of the Wnt/β-catenin pathway offering a distinct therapeutic target. The choice between these agents will depend on the specific clinical application, desired kinetics of bone formation, and safety profile. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for synergistic use in enhancing bone healing. This guide provides a foundational understanding to support the ongoing research and development in this critical field.
References
Safety Operating Guide
Proper Disposal of TP-008: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the ALK4/ALK5 inhibitor, TP-008, ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound (CAS 1976038-41-1) must adhere to strict disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this research chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While this compound may be shipped as a non-hazardous chemical, this classification does not permit its disposal as common waste. In-vivo studies at high doses have indicated potential for cardiovascular toxicity. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound and its waste products.
Table 1: Personal Protective Equipment (PPE) and Waste Handling Summary for this compound Disposal
| Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact with the chemical. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Waste Container | Clearly labeled, sealed container | To prevent accidental exposure and ensure proper waste stream identification. |
| Waste Label | "Hazardous Waste" with chemical name | To comply with regulations and inform waste management personnel of the contents. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to comply with all local, state, and federal regulations, as well as institutional guidelines.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Solid waste (e.g., contaminated pipette tips, gloves, empty vials) should be collected separately from liquid waste.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including unused solutions and rinsing from contaminated glassware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the full chemical name (1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide), the CAS number (1976038-41-1), and an approximate concentration of the waste.
3. Solid Waste Disposal:
-
Place all solid waste contaminated with this compound, such as weighing papers, contaminated PPE, and empty original containers, into a designated, sealed hazardous waste bag or container.
-
The container should be clearly labeled as "Hazardous Waste" with the chemical name and CAS number.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound waste in regular trash or with household garbage.
Experimental Protocols for Safe Handling During Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the principles of safe laboratory practice for handling chemical compounds of this nature should be strictly followed. This includes:
-
Working in a well-ventilated area, such as a fume hood, when handling the solid compound or preparing solutions to avoid inhalation of any dust or aerosols.
-
Using appropriate PPE as detailed in Table 1.
-
Avoiding skin and eye contact. In case of contact, rinse the affected area thoroughly with water and seek medical advice.
-
Cleaning any spills promptly and disposing of the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in chemical handling practices. Always prioritize consulting the specific Safety Data Sheet and your institution's guidelines before handling any chemical waste.
References
Essential Safety and Handling Protocols for TP-008
Disclaimer: The following safety and handling information is based on the Safety Data Sheet (SDS) for "TP08 VIOLET," as a specific SDS for "TP-008" could not be located. Researchers, scientists, and drug development professionals should treat this guidance as a foundational safety measure and conduct a thorough risk assessment before handling the substance.
This document provides immediate, essential safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The content is intended to provide clear, step-by-step guidance to ensure laboratory safety and build trust in chemical handling protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified with oral toxicity (Category 5), as a skin irritant (Category 3), and an eye irritant (Category 2B)[1]. It is crucial to avoid the formation and deposition of dust, as it may form explosive mixtures with air[1].
To mitigate risks, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be protective eye-goggles with a side protection shield[1]. |
| Skin Protection | Protective Clothing | Long-sleeved shirts and pants are recommended. For significant dermal contact potential, impervious suits are advised[1]. |
| Gloves | PVC or nitrile rubber gloves are recommended[1]. | |
| Footwear | Boots are recommended. | |
| Respiratory Protection | Respirator | Use in case of dust inhalation. |
Operational and Disposal Plans
-
Handle with care and avoid personal contact.
-
Do not breathe dust.
-
Avoid contact with eyes and skin.
-
Wash hands and face before eating and drinking.
-
Shower thoroughly before leaving work.
-
Keep away from food and drink stuffs.
In the event of a spill or leak:
-
Avoid the formation and deposition of dust.
-
Do not empty into drains or water systems.
-
Do not touch or walk through the spilled material.
-
If it can be done without risk, stop the leak.
-
Use sand or another non-combustible absorbent material or a suitable vacuum to collect the spilled substance.
-
Place the collected material into labeled, sealable containers for disposal.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for 15 minutes. If a skin reaction occurs, it should be treated as allergic contact dermatitis. Launder contaminated clothing before reuse.
-
Ingestion: Dilute with water and get medical attention. Never give fluids or induce vomiting if the patient is unconscious or having convulsions.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration, preferably mouth-to-mouth. Call a physician for assistance.
Dispose of spilled material and contaminated items in accordance with all applicable federal, state, and local regulations.
Experimental Workflow: Donning and Doffing PPE
The following diagram outlines the logical workflow for donning and doffing Personal Protective Equipment to ensure safety when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
